1-Methylpyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
1-methylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-7-3-2-5(6)4-7;;/h5H,2-4,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMENRFVAAKFKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209287-84-2 | |
| Record name | 1-methylpyrrolidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Methylpyrrolidin-3-amine Dihydrochloride: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of 1-Methylpyrrolidin-3-amine Dihydrochloride
This technical guide provides a comprehensive overview of the chemical properties of 1-Methylpyrrolidin-3-amine dihydrochloride, a pyrrolidine derivative of interest to researchers, scientists, and professionals in drug development. Due to a notable lack of experimentally determined data in publicly available literature and databases, this guide combines available information on the free base and related compounds with predicted properties and general experimental protocols.
Chemical and Physical Properties
Quantitative experimental data for 1-Methylpyrrolidin-3-amine dihydrochloride is largely unavailable. The information presented below is a combination of data from supplier databases (often listed as not available), predicted values, and data for the corresponding free base, 1-Methylpyrrolidin-3-amine.
Table 1: Physicochemical Properties of 1-Methylpyrrolidin-3-amine and its Dihydrochloride Salt
| Property | 1-Methylpyrrolidin-3-amine Dihydrochloride | 1-Methylpyrrolidin-3-amine (Free Base) |
| Molecular Formula | C₅H₁₄Cl₂N₂ | C₅H₁₂N₂[1] |
| Molecular Weight | 173.08 g/mol [2] | 100.16 g/mol [1] |
| Melting Point | Data Not Available | Data Not Available |
| Boiling Point | Data Not Available | 140 °C (at 742 Torr) (Predicted)[3] |
| Density | Data Not Available | 0.933 ± 0.06 g/cm³ (Predicted)[3] |
| pKa | Data Not Available | 9.82 ± 0.40 (Predicted)[3] |
| Appearance | Solid (Expected) | Colorless to light yellow liquid (Predicted)[3] |
| Solubility | Expected to be soluble in water. | Data Not Available |
Note: The dihydrochloride salt is expected to be a solid at room temperature and exhibit higher water solubility compared to its free base due to the ionic nature of the hydrochloride groups.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (D₂O): A predicted ¹H NMR spectrum in D₂O would likely show signals corresponding to the methyl group and the protons on the pyrrolidine ring. The chemical shifts would be influenced by the protonation of the amine groups.
Predicted ¹³C NMR Spectrum: Computational predictions for the ¹³C NMR of the free base, 1-Methylpyrrolidine, show distinct peaks for the different carbon atoms in the pyrrolidine ring and the methyl group. Similar patterns, with shifts due to protonation, would be expected for the dihydrochloride salt.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Methylpyrrolidin-3-amine dihydrochloride is expected to exhibit characteristic absorption bands for amine hydrochlorides. These typically include:
-
N-H stretching: Broad bands in the region of 3000-2800 cm⁻¹.
-
N-H bending: Absorptions around 1600-1500 cm⁻¹.
-
C-N stretching: Bands in the 1250–1020 cm⁻¹ range for aliphatic amines.
Mass Spectrometry (MS)
The mass spectrum of the free base, 1-Methylpyrrolidin-3-amine, would be expected to show a molecular ion peak corresponding to its molecular weight (100.16 g/mol ). Common fragmentation patterns for pyrrolidines involve the loss of substituents and cleavage of the ring.
Experimental Protocols
Detailed experimental protocols for determining the chemical properties of 1-Methylpyrrolidin-3-amine dihydrochloride are not published. However, standard methodologies for characterizing amine hydrochloride salts are applicable.
Synthesis of 1-Methylpyrrolidin-3-amine Dihydrochloride
The synthesis of the dihydrochloride salt typically involves the reaction of the free base, 1-Methylpyrrolidin-3-amine, with hydrochloric acid.
Melting Point Determination
The melting point of a hygroscopic salt like an amine dihydrochloride can be determined using a capillary melting point apparatus.
Solubility Assessment
A qualitative and semi-quantitative assessment of solubility can be performed in various solvents.
NMR Sample Preparation
Preparing a sample for NMR analysis requires dissolving the compound in a suitable deuterated solvent.
Role in Drug Discovery and Potential Biological Activity
While specific biological data for 1-Methylpyrrolidin-3-amine dihydrochloride is not available, the pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[4] The inclusion of a substituted pyrrolidine moiety can influence a compound's potency, selectivity, and pharmacokinetic properties.
Derivatives of pyrrolidine have been investigated for a wide range of biological activities, including as:
-
Anticancer agents[5]
-
Antidiabetic agents (e.g., DPP-IV inhibitors)[6]
-
Central Nervous System (CNS) active agents[5]
-
Analgesics[7]
The 3-amino-1-methylpyrrolidine structure suggests its potential as a building block for creating new chemical entities targeting various biological pathways. The basic nitrogen atoms can form key hydrogen bonds with biological targets.
Hypothetical Signaling Pathway Involvement
Given the prevalence of pyrrolidine derivatives in CNS drug discovery, a hypothetical involvement could be as a modulator of a G-protein coupled receptor (GPCR), a common target for such compounds.
Experimental Workflow for Biological Screening
A general workflow for the initial biological screening of a compound like 1-Methylpyrrolidin-3-amine dihydrochloride would involve in vitro assays against a panel of relevant biological targets.
Conclusion
1-Methylpyrrolidin-3-amine dihydrochloride is a chemical entity with potential applications in research and drug discovery, stemming from the established importance of the pyrrolidine scaffold. However, there is a significant lack of publicly available, experimentally determined data on its specific chemical and physical properties. This guide has provided a summary of the available information, predicted properties, and general experimental protocols that can be applied to fully characterize this compound. Further experimental investigation is necessary to establish a complete and accurate profile of 1-Methylpyrrolidin-3-amine dihydrochloride.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5 | Benchchem [benchchem.com]
- 3. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide to 1-Methylpyrrolidin-3-amine Dihydrochloride
CAS Number: 1209287-84-2
This technical guide provides a comprehensive overview of 1-Methylpyrrolidin-3-amine dihydrochloride, a key building block in pharmaceutical research and development. It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 1-Methylpyrrolidin-3-amine (Free Base)
| Property | Value |
| Molecular Formula | C5H12N2 |
| Molecular Weight | 100.16 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 140 °C (at 742 Torr) |
| Density | 0.933 ± 0.06 g/cm³ (Predicted) |
| pKa | 9.82 ± 0.40 (Predicted) |
| Refractive Index | 1.44 (at 589.3 nm and 20 °C) |
Synthesis and Experimental Protocols
The synthesis of 1-Methylpyrrolidin-3-amine dihydrochloride typically involves the formation of the pyrrolidine ring, followed by the introduction of the amine group and subsequent salt formation. A common synthetic precursor is 1-methyl-3-pyrrolidinone.
Synthesis of 1-Methylpyrrolidin-3-amine via Reductive Amination of 1-Methyl-3-pyrrolidinone
A prevalent method for the synthesis of 1-Methylpyrrolidin-3-amine is the reductive amination of 1-methyl-3-pyrrolidinone. This process involves the reaction of the ketone with an amine source, typically ammonia or a protected amine, in the presence of a reducing agent.
Experimental Protocol:
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve 1-methyl-3-pyrrolidinone in a suitable solvent, such as methanol or ethanol.
-
Step 2: Amine Source. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Step 3: Reducing Agent. Cool the mixture in an ice bath and slowly add a reducing agent, for instance, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The choice of reducing agent is crucial to selectively reduce the intermediate imine without affecting the ketone starting material.
-
Step 4: Reaction Monitoring. Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Step 5: Work-up. Once the reaction is complete, quench the reaction by carefully adding a dilute acid, such as hydrochloric acid, to neutralize the excess reducing agent. The solvent is then removed under reduced pressure.
-
Step 6: Purification of the Free Base. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-Methylpyrrolidin-3-amine free base.
Formation of the Dihydrochloride Salt
To prepare the dihydrochloride salt, the purified 1-Methylpyrrolidin-3-amine free base is dissolved in a suitable solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The dihydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Analytical Characterization
The structural confirmation and purity assessment of 1-Methylpyrrolidin-3-amine dihydrochloride are crucial. Standard analytical techniques are employed for this purpose. While a complete set of spectra for the dihydrochloride is not publicly available, data for the closely related free base and its precursors can be found.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the N-methyl group, the pyrrolidine ring protons (which will be diastereotopic), and the proton on the amine-bearing carbon. The chemical shifts will be influenced by the protonation state. |
| ¹³C NMR | Resonances for the N-methyl carbon, the four distinct carbons of the pyrrolidine ring, with the carbon bearing the amino group being significantly shifted. |
| Mass Spec. | The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (100.16 g/mol ). |
| Infrared (IR) | Characteristic peaks for N-H stretching and bending of the primary amine, C-N stretching, and N-H wagging. The dihydrochloride salt will show broad absorptions corresponding to the ammonium salt. |
Applications in Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its three-dimensional nature and the presence of a basic nitrogen atom allow for favorable interactions with biological targets. 1-Methylpyrrolidin-3-amine serves as a versatile building block for introducing this valuable motif into larger molecules.
While specific drugs containing the 1-Methylpyrrolidin-3-amine dihydrochloride moiety are not prominently disclosed in publicly available literature, the related pyrrolidine and N-methylpyrrolidine structures are found in a variety of therapeutic agents. For instance, the pyrrolidine ring is a core component of drugs targeting a wide range of conditions.
The utility of this compound lies in its ability to be readily incorporated into more complex molecules through reactions involving its primary amine group. This allows for the synthesis of libraries of compounds for screening against various biological targets.
Safety and Handling
As with all chemicals, 1-Methylpyrrolidin-3-amine dihydrochloride should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound.
Conclusion
1-Methylpyrrolidin-3-amine dihydrochloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis from readily available starting materials and the importance of the pyrrolidine scaffold in medicinal chemistry underscore its significance for researchers in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid in its effective utilization in the laboratory.
An In-Depth Technical Guide to 1-Methylpyrrolidin-3-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpyrrolidin-3-amine dihydrochloride is a substituted pyrrolidine derivative that holds significance as a versatile building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a key structural motif present in numerous biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-Methylpyrrolidin-3-amine dihydrochloride, with a focus on its relevance to researchers in the field of drug development.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of a compound is crucial for its application in research and development. The key properties of 1-Methylpyrrolidin-3-amine and its dihydrochloride salt are summarized in the table below. The dihydrochloride salt exhibits increased solubility in aqueous solutions compared to the free base, a desirable characteristic for many biological and synthetic applications.
| Property | 1-Methylpyrrolidin-3-amine | 1-Methylpyrrolidin-3-amine Dihydrochloride |
| Molecular Formula | C₅H₁₂N₂ | C₅H₁₄Cl₂N₂ |
| Molecular Weight | 100.16 g/mol [1][2] | 173.084 g/mol |
| CAS Number | 13220-27-4[1][2] | 1209287-84-2 |
| Appearance | Colorless to light yellow liquid[3] | - |
| Boiling Point | 140 °C (at 742 Torr)[3] | - |
| pKa (Predicted) | 9.82 ± 0.40[3] | - |
Chemical Structure
The chemical structure of 1-Methylpyrrolidin-3-amine dihydrochloride consists of a five-membered pyrrolidine ring with a methyl group attached to the nitrogen atom (N1) and an amino group at the C3 position. The dihydrochloride salt form indicates that both the tertiary amine of the pyrrolidine ring and the primary amine at the C3 position are protonated, each associated with a chloride ion.
Synthesis
The synthesis of 1-Methylpyrrolidin-3-amine can be achieved through various synthetic routes, often involving the modification of a pre-existing pyrrolidine ring or the cyclization of an acyclic precursor. A common and logical approach involves the reductive amination of 1-methylpyrrolidin-3-one.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a general procedure for the synthesis of 1-Methylpyrrolidin-3-amine from 1-methylpyrrolidin-3-one.
Materials:
-
1-Methylpyrrolidin-3-one
-
Ammonium acetate or ammonia
-
A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or another suitable solvent
-
Hydrochloric acid (for salt formation)
-
Diethyl ether or other suitable non-polar solvent for precipitation
Procedure:
-
Dissolve 1-methylpyrrolidin-3-one and an excess of the aminating agent (e.g., ammonium acetate) in methanol.
-
Stir the solution at room temperature for a designated period to allow for the formation of the intermediate imine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent to the cooled solution. The reaction is often monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the disappearance of the starting material.
-
Once the reaction is complete, quench the reaction by carefully adding an aqueous acid solution.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography to yield the free base, 1-Methylpyrrolidin-3-amine.
-
To form the dihydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and add a stoichiometric amount of concentrated hydrochloric acid.
-
The dihydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
Experimental Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group, the methine proton at the C3 position, and the methylene protons of the pyrrolidine ring. The protons on the nitrogen atoms will be exchangeable with D₂O.
-
Experimental Protocol: A sample of the compound is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆). The spectrum is acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS or the residual solvent peak).
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the five carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring nitrogen atoms.
-
Experimental Protocol: A concentrated solution of the sample in a deuterated solvent is prepared. The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 1-Methylpyrrolidin-3-amine, the molecular ion peak (M⁺) would be observed in the mass spectrum of the free base. The dihydrochloride salt would likely show the protonated free base [M+H]⁺ as the parent ion in electrospray ionization (ESI) mass spectrometry.
-
Experimental Protocol: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like GC or LC. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ion source. The mass-to-charge ratio (m/z) of the ions is then measured.
-
Expected Fragmentation: Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[4][5] For 1-Methylpyrrolidin-3-amine, fragmentation would likely involve the loss of the methyl group or cleavage of the pyrrolidine ring adjacent to the nitrogen atoms.
References
An In-depth Technical Guide to 1-Methylpyrrolidin-3-amine Dihydrochloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpyrrolidin-3-amine dihydrochloride is a heterocyclic organic compound belonging to the pyrrolidine class. The pyrrolidine ring is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and bioactive molecules. This five-membered nitrogen-containing heterocycle is a versatile scaffold in medicinal chemistry due to its ability to introduce three-dimensional complexity into molecular structures, which is advantageous for achieving high target selectivity in drug design. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of 1-Methylpyrrolidin-3-amine dihydrochloride, with a focus on its relevance in research and drug development.
Chemical Structure and Properties
1-Methylpyrrolidin-3-amine dihydrochloride is the hydrochloride salt of 1-methylpyrrolidin-3-amine. The salt form enhances the compound's stability and solubility in polar solvents, making it more amenable for use in various synthetic and pharmaceutical applications.[1]
Chemical Structure:
The structure consists of a five-membered pyrrolidine ring with a methyl group attached to the nitrogen atom (position 1) and an amine group at position 3. In the dihydrochloride salt, two molecules of hydrogen chloride (HCl) have protonated the two basic nitrogen atoms.
Physicochemical Properties:
A summary of the key physicochemical properties of 1-Methylpyrrolidin-3-amine and its dihydrochloride salt is presented in Table 1.
| Property | Value | Source |
| Chemical Name | 1-Methylpyrrolidin-3-amine dihydrochloride | N/A |
| Synonyms | 1-Methyl-3-pyrrolidinamine dihydrochloride, 3-Amino-1-methylpyrrolidine dihydrochloride | [2] |
| CAS Number | 1209287-84-2 | [3] |
| Molecular Formula | C5H14Cl2N2 | [3] |
| Molecular Weight | 173.08 g/mol | [3] |
| Appearance | Colorless to light yellow liquid (free base) | [4] |
| Boiling Point | Not available for the salt | N/A |
| Melting Point | Not available | N/A |
| Solubility | Enhanced solubility in polar solvents | [1] |
Synthesis of 1-Methylpyrrolidin-3-amine Dihydrochloride
The synthesis of 1-Methylpyrrolidin-3-amine dihydrochloride can be achieved through a multi-step process, often starting from readily available chiral precursors like amino acids. A plausible synthetic route starting from trans-4-hydroxy-L-proline is outlined below. This method involves decarboxylation, protection of the amine, activation of the hydroxyl group, nucleophilic substitution with azide, reduction of the azide, and finally, deprotection and salt formation.[5]
Experimental Protocol: A Plausible Synthetic Route
Step 1: Decarboxylation of trans-4-hydroxy-L-proline to (R)-3-hydroxypyrrolidine
-
Dissolve trans-4-hydroxy-L-proline in a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to reflux to induce decarboxylation.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and isolate the (R)-3-hydroxypyrrolidine by vacuum distillation.
Step 2: N-Methylation of (R)-3-hydroxypyrrolidine to (R)-1-methylpyrrolidin-3-ol
-
Dissolve (R)-3-hydroxypyrrolidine in a suitable solvent like methanol.
-
Add an excess of a methylating agent, such as formaldehyde, and a reducing agent, like sodium borohydride or catalytic hydrogenation (e.g., H2/Pd-C).[6]
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by quenching the excess reducing agent and extracting the product into an organic solvent.
-
Purify the (R)-1-methylpyrrolidin-3-ol by column chromatography or distillation.
Step 3: Conversion of the Hydroxyl Group to a Leaving Group
-
Dissolve (R)-1-methylpyrrolidin-3-ol in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, and a non-nucleophilic base (e.g., triethylamine or pyridine) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Isolate the sulfonylated product after an aqueous workup.
Step 4: Nucleophilic Substitution with Azide
-
Dissolve the sulfonylated intermediate in a polar aprotic solvent like DMF or DMSO.
-
Add sodium azide (NaN3) and heat the reaction mixture.
-
The azide ion will displace the sulfonate group via an SN2 reaction, resulting in an inversion of stereochemistry to yield (S)-3-azido-1-methylpyrrolidine.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and extract the azido-pyrrolidine derivative.
Step 5: Reduction of the Azide to the Amine
-
Dissolve the (S)-3-azido-1-methylpyrrolidine in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, reagents like triphenylphosphine followed by water (Staudinger reduction) can be used.[5]
-
After the reduction is complete, filter off the catalyst (if used) and concentrate the solution to obtain (S)-1-methylpyrrolidin-3-amine.
Step 6: Formation of the Dihydrochloride Salt
-
Dissolve the crude (S)-1-methylpyrrolidin-3-amine in a suitable solvent like diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a non-polar solvent dropwise.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield 1-Methylpyrrolidin-3-amine dihydrochloride.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 1-Methylpyrrolidin-3-amine dihydrochloride.
Applications in Drug Discovery and Research
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its non-planar, sp3-hybridized nature provides three-dimensional diversity, which is crucial for achieving high affinity and selectivity for biological targets.[1]
Role as a Synthetic Intermediate
1-Methylpyrrolidin-3-amine dihydrochloride serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities. The primary amine group and the tertiary amine within the ring offer multiple points for chemical modification.
Potential Pharmacological Activity
Derivatives of 3-aminopyrrolidine have been investigated for a range of pharmacological activities, including:
-
Melanin-concentrating hormone receptor-1 (MCH-R1) antagonists: Derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine have been identified as potent MCH-R1 antagonists, which are being explored for the treatment of obesity.[7]
-
Dipeptidyl peptidase-IV (DPP-IV) inhibitors: Pyrrolidine-based compounds have been synthesized and evaluated as inhibitors of DPP-IV, an enzyme involved in glucose metabolism, making them potential candidates for anti-diabetic drugs.[8]
-
Antimicrobial and Anticancer Agents: The pyrrolidinone nucleus, a related structure, is found in compounds with antibacterial, antifungal, and anticancer properties.[9]
Illustrative Signaling Pathway Involvement
While specific signaling pathways for 1-Methylpyrrolidin-3-amine dihydrochloride are not extensively documented, based on the activity of its derivatives as MCH-R1 antagonists, a potential mechanism of action can be proposed. MCH-R1 is a G-protein coupled receptor (GPCR) that, upon binding its ligand (melanin-concentrating hormone), activates downstream signaling cascades that regulate appetite and energy expenditure. An antagonist would block this interaction.
Caption: Proposed mechanism of action for a 1-Methylpyrrolidin-3-amine derivative as an MCH-R1 antagonist.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 1-Methylpyrrolidin-3-amine dihydrochloride. The safety data for the free base, 1-methylpyrrolidine, indicates that it is a flammable liquid and can cause skin and eye irritation. It is important to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
1-Methylpyrrolidin-3-amine dihydrochloride is a valuable chemical entity with significant potential in the fields of organic synthesis and medicinal chemistry. Its structural features, particularly the versatile pyrrolidine ring, make it an attractive starting material for the development of novel therapeutic agents. Further research into the synthesis of its derivatives and their biological activities is warranted to fully explore its potential in drug discovery.
References
- 1. 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5 | Benchchem [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 6. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-Methylpyrrolidin-3-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 1-methylpyrrolidin-3-amine dihydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is typically approached as a multi-step process, commencing from readily available precursors and proceeding through key intermediates. This document outlines the core synthetic strategies, providing detailed experimental protocols for the key transformations involved.
Core Synthetic Strategies
The synthesis of 1-methylpyrrolidin-3-amine dihydrochloride can be logically divided into three main stages:
-
Formation of the 1-Methylpyrrolidin-3-one Core: This key intermediate can be synthesized through various routes, often starting from acyclic precursors.
-
Amination of the Ketone: The carbonyl group of 1-methylpyrrolidin-3-one is converted to an amine, yielding the 1-methylpyrrolidin-3-amine free base. Reductive amination is a common and effective method for this transformation.
-
Salt Formation: The final step involves the conversion of the free base into its more stable and soluble dihydrochloride salt.
Below, we detail a plausible and commonly employed synthetic pathway.
Experimental Protocols
Route 1: Synthesis via Reductive Amination of 1-Methylpyrrolidin-3-one
This route is one of the most direct methods, utilizing the key intermediate 1-methylpyrrolidin-3-one.
Step 1: Synthesis of the Precursor, 1-Methylpyrrolidin-3-ol
A common method for the preparation of 1-methylpyrrolidin-3-ol involves the cyclization of 1,4-dichloro-2-butanol with methylamine.
-
Experimental Protocol:
-
A 40 wt% aqueous solution of methylamine is charged into a reaction vessel and cooled to 10-15°C using an ice-water bath.
-
1,4-dichloro-2-butanol is added dropwise to the cooled methylamine solution while maintaining the temperature below 15°C.
-
The reaction mixture is then transferred to a sealed autoclave.
-
The autoclave is heated to approximately 120°C and the reaction is stirred for about 10 hours, or until gas chromatography indicates the disappearance of the starting material.
-
After cooling to room temperature, the reaction mixture is treated with sodium hydroxide to neutralize the solution and liberate the free base.
-
The product is then extracted from the aqueous layer using an organic solvent, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by vacuum distillation to yield 1-methyl-3-pyrrolidinol.
-
Step 2: Oxidation of 1-Methylpyrrolidin-3-ol to 1-Methylpyrrolidin-3-one
The secondary alcohol is oxidized to a ketone. A variety of oxidizing agents can be employed for this transformation. A common laboratory-scale method is the Swern oxidation.
-
Experimental Protocol (Swern Oxidation):
-
A solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution.
-
A solution of 1-methylpyrrolidin-3-ol in DCM is then added slowly to the reaction mixture.
-
After stirring for a period at -78°C, a hindered base such as triethylamine is added.
-
The reaction is allowed to warm to room temperature.
-
The reaction mixture is then quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over a drying agent, and concentrated under reduced pressure to yield crude 1-methylpyrrolidin-3-one, which can be purified by distillation or chromatography.
-
Step 3: Reductive Amination of 1-Methylpyrrolidin-3-one to 1-Methylpyrrolidin-3-amine
This key step introduces the amine functionality. The Leuckart reaction, which uses ammonium formate or formamide, is a classic method for this transformation. Alternatively, modern methods using reducing agents like sodium cyanoborohydride are also highly effective.
-
Experimental Protocol (Leuckart Reaction):
-
1-methylpyrrolidin-3-one is mixed with an excess of ammonium formate.
-
The mixture is heated to a temperature of 150-180°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled and then treated with a strong acid (e.g., hydrochloric acid) to hydrolyze the intermediate formamide.
-
The acidic solution is then basified with a strong base (e.g., sodium hydroxide) to liberate the free amine.
-
The 1-methylpyrrolidin-3-amine is extracted with an organic solvent, and the organic layer is dried and concentrated to give the crude product, which can be purified by distillation.
-
-
Experimental Protocol (using Sodium Cyanoborohydride):
-
1-methylpyrrolidin-3-one is dissolved in a suitable solvent, such as methanol.
-
Ammonium acetate or a solution of ammonia in methanol is added, followed by sodium cyanoborohydride.
-
The pH of the reaction is maintained between 6 and 7.
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the residue is taken up in water and basified.
-
The product is extracted with an organic solvent, dried, and concentrated to yield 1-methylpyrrolidin-3-amine.
-
Step 4: Formation of 1-Methylpyrrolidin-3-amine Dihydrochloride
The final step is the conversion of the free base to its dihydrochloride salt to improve stability and solubility.
-
Experimental Protocol:
-
The purified 1-methylpyrrolidin-3-amine free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethanol.
-
A solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether or ethanolic HCl) is added dropwise with stirring. An excess of HCl is typically used to ensure the formation of the dihydrochloride salt.
-
The dihydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield 1-methylpyrrolidin-3-amine dihydrochloride as a solid.
-
Data Presentation
The following tables summarize the key parameters for each step in the synthesis. Please note that specific yields can vary depending on the scale and optimization of the reaction conditions.
| Step | Starting Material | Key Reagents | Solvent | Typical Temperature | Typical Yield |
| 1. Synthesis of 1-Methylpyrrolidin-3-ol | 1,4-dichloro-2-butanol, Methylamine | Sodium hydroxide | Water | 120°C (autoclave) | 60-70% |
| 2. Oxidation | 1-Methylpyrrolidin-3-ol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78°C to RT | 85-95% |
| 3. Reductive Amination (Leuckart) | 1-Methylpyrrolidin-3-one | Ammonium formate, Hydrochloric acid | None (neat) | 150-180°C | 50-70% |
| 3. Reductive Amination (NaBH3CN) | 1-Methylpyrrolidin-3-one | Ammonium acetate, Sodium cyanoborohydride | Methanol | Room Temperature | 70-90% |
| 4. Salt Formation | 1-Methylpyrrolidin-3-amine | Hydrogen chloride | Diethyl ether or Ethanol | 0°C to RT | >95% |
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and logical relationships in the synthesis of 1-Methylpyrrolidin-3-amine dihydrochloride.
In-Depth Technical Guide: 1-Methylpyrrolidin-3-amine Dihydrochloride as a Starting Material
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methylpyrrolidin-3-amine dihydrochloride, a key starting material in the synthesis of various biologically active compounds. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Properties and Data
1-Methylpyrrolidin-3-amine dihydrochloride is the salt form of 1-methylpyrrolidin-3-amine, a cyclic amine. The dihydrochloride salt is often preferred in synthesis due to its stability and improved handling characteristics compared to the free base.
| Property | Value |
| Chemical Formula | C₅H₁₄Cl₂N₂ |
| Molecular Weight | 173.09 g/mol |
| CAS Number | 1209287-84-2 |
| Appearance | Typically a solid |
| Solubility | Soluble in water and polar organic solvents |
Note: The free base, 1-methylpyrrolidin-3-amine, has a chemical formula of C₅H₁₂N₂, a molecular weight of 100.16 g/mol , and CAS number 13220-27-4.[1]
Spectroscopic Data:
While specific, publicly available, fully-assigned spectra for 1-methylpyrrolidin-3-amine dihydrochloride are limited, typical spectral characteristics can be inferred from related structures and general principles of spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl group, the protons on the pyrrolidine ring, and the amine protons. The chemical shifts of the ring protons would be influenced by the presence of the amine group and the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the five carbon atoms of the pyrrolidine ring and the N-methyl group.
-
IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations of the amine group, typically in the region of 3300-3500 cm⁻¹, and C-H stretching vibrations of the alkyl groups.
-
Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (100.16 g/mol ).
Synthesis of 1-Methylpyrrolidin-3-amine Dihydrochloride
A common and efficient method for the synthesis of 1-methylpyrrolidin-3-amine is through the reductive amination of 1-methylpyrrolidin-3-one. This is a two-step process that involves the formation of an intermediate imine or enamine, followed by reduction to the desired amine. The final step is the formation of the dihydrochloride salt.
Experimental Protocol: Reductive Amination of 1-Methylpyrrolidin-3-one
Step 1: Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylpyrrolidin-3-one (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, typically 5-10 eq).
-
Reducing Agent: Cool the mixture in an ice bath and slowly add a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (typically 1.5-2.0 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding an aqueous acid solution (e.g., 1M HCl) until the evolution of gas ceases. Basify the mixture with a strong base (e.g., NaOH) to a pH > 12.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methylpyrrolidin-3-amine free base.
-
Purification: The crude product can be purified by distillation or column chromatography.
Step 2: Dihydrochloride Salt Formation
-
Dissolution: Dissolve the purified 1-methylpyrrolidin-3-amine free base in a suitable anhydrous solvent like diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in the same solvent (2.0 eq) dropwise with stirring.
-
Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield 1-methylpyrrolidin-3-amine dihydrochloride.
Applications in Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. 1-Methylpyrrolidin-3-amine serves as a versatile building block for introducing this motif, often providing a key interaction point with biological targets through its basic nitrogen atom.
CCR5 Antagonists for HIV Treatment
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV into host cells. Antagonists of CCR5 can block this interaction, thereby preventing viral infection. Several potent CCR5 antagonists have been developed that incorporate a substituted pyrrolidine moiety, where the 1-methylpyrrolidin-3-amine core can be a key structural element.
Signaling Pathway:
HIV entry into a host T-cell is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface. This binding induces a conformational change in gp120, allowing it to then bind to a coreceptor, typically CCR5 or CXCR4. This second binding event triggers further conformational changes that lead to the fusion of the viral and cellular membranes, allowing the viral genetic material to enter the cell. CCR5 antagonists physically block the interaction between gp120 and CCR5, thereby inhibiting this critical step in the viral life cycle.
mGluR5 Antagonists for Neurological Disorders
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a significant role in modulating excitatory synaptic transmission in the central nervous system. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome. Consequently, mGluR5 antagonists are being actively investigated as potential therapeutics. The 1-methylpyrrolidin-3-amine scaffold can be found in some classes of mGluR5 antagonists.
Signaling Pathway:
mGluR5 is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by its endogenous ligand, glutamate, Gq activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events lead to a wide range of downstream cellular responses. Non-competitive antagonists of mGluR5 can allosterically modulate the receptor, preventing its activation by glutamate and thereby dampening this signaling cascade.
References
The Pivotal Role of 1-Methylpyrrolidin-3-amine Dihydrochloride in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and three-dimensional complexity to bioactive molecules.[1][2] Among the myriad of functionalized pyrrolidines, 1-methylpyrrolidin-3-amine and its dihydrochloride salt have emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth exploration of the synthesis, applications, and pharmacological significance of this versatile scaffold, supported by experimental protocols and pathway visualizations.
Synthesis of the 1-Methylpyrrolidin-3-amine Scaffold
The primary and most efficient route to 1-methylpyrrolidin-3-amine is through the reductive amination of 1-methylpyrrolidin-3-one. This method offers a straightforward and scalable approach to obtaining the desired amine, which is often used in its more stable and water-soluble dihydrochloride form.
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of 1-Methylpyrrolidin-3-amine dihydrochloride.
Experimental Protocol: Synthesis of N-Aryl-1-methylpyrrolidin-3-amine via Reductive Amination
This protocol is a representative example of how the 1-methylpyrrolidin-3-amine scaffold can be functionalized.
Materials:
-
1-methylpyrrolidin-3-one (1.0 eq)
-
Aniline (or substituted aniline) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask charged with 1-methylpyrrolidin-3-one and aniline in 1,2-dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-aryl-1-methylpyrrolidin-3-amine.
Applications in Medicinal Chemistry
The 1-methylpyrrolidin-3-amine scaffold is a privileged fragment in the design of a diverse range of therapeutic agents. Its structural features, including the basic nitrogen atom and the stereocenter at the 3-position, allow for versatile interactions with biological targets.
Antibacterial Agents
Derivatives of 3-aminopyrrolidine have been successfully incorporated into fluoroquinolone antibiotics. These compounds exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[3][4] The pyrrolidine moiety often occupies the C-7 position of the quinolone core, where it can be modified to optimize potency, spectrum of activity, and pharmacokinetic properties.
Caption: Mechanism of action of fluoroquinolone antibacterial agents.
| Compound Class | Target Organism(s) | Activity (MIC in µg/mL) | Reference |
| Fluoroquinolones with 3-(aminomethyl)pyrrolidine | Staphylococcus aureus | 0.008 - 0.125 | [5] |
| Fluoroquinolones with 3-(aminomethyl)pyrrolidine | Streptococcus pneumoniae | 0.015 - 0.5 | [5] |
| Fluoroquinolones with 3-(aminomethyl)pyrrolidine | Escherichia coli | 0.008 - 0.06 | [5] |
| 2-Oxoquinoline Derivatives with 1-(pyrrolidin-3-yl)cyclopropanamine | Klebsiella pneumoniae | 4.0 | [6] |
| 2-Oxoquinoline Derivatives with 1-(pyrrolidin-3-yl)cyclopropanamine | ESBL-E. coli | 16.0 | [6] |
Kinase Inhibitors for Oncology
The dysregulation of protein kinases is a hallmark of many cancers. The 1-methylpyrrolidin-3-amine scaffold has been utilized in the development of inhibitors targeting key kinases in oncogenic signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrrolidine-based inhibitors.
MAPK/ERK Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway by pyrrolidine-based inhibitors.
| Compound Class | Target Kinase(s) | Activity (IC₅₀) | Reference |
| (S)-3-aminopyrrolidine derivatives | Abl | Moderate Inhibition | [7] |
| (S)-3-aminopyrrolidine derivatives | PI3K | Moderate Inhibition | [7] |
| 3(S)-thiomethyl pyrrolidine derivatives | ERK1/2 | Potent Inhibition | [8] |
CNS-Active Agents
The 1-methylpyrrolidin-3-amine scaffold has also been explored for its potential in treating central nervous system disorders.
Histamine H3 Receptor Antagonists
Histamine H3 receptors are presynaptic autoreceptors and heteroreceptors that regulate the release of histamine and other neurotransmitters. Antagonists of the H3 receptor can enhance neurotransmitter release, which is a promising strategy for treating cognitive disorders.
Caption: Mechanism of cognitive enhancement by Histamine H3 receptor antagonists.
Kappa-Opioid Receptor Antagonists
The kappa-opioid receptor (KOR) system is implicated in mood, motivation, and stress responses. KOR antagonists are being investigated for the treatment of depression, anxiety, and substance use disorders.
Caption: Therapeutic mechanism of Kappa-Opioid Receptor antagonists.
| Compound Class | Target Receptor | Potency (Binding Affinity) | Potential Indication | Reference |
| Pyrrolidin-3-yl-N-methylbenzamides | Histamine H3 Receptor | Potent Antagonist | Cognitive Disorders | [4] |
| 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine | Kappa-Opioid Receptor | Ki = 3 nM (human) | Opioid-Related Disorders | [9] |
Conclusion
1-Methylpyrrolidin-3-amine dihydrochloride and the broader class of 3-aminopyrrolidine derivatives represent a highly versatile and valuable scaffold in medicinal chemistry. The straightforward synthesis and the ability to readily introduce diverse substituents make it an attractive starting point for the development of novel drugs targeting a wide array of biological pathways. The successful application of this scaffold in antibacterial, anticancer, and CNS-active agents underscores its significance and portends its continued importance in the future of drug discovery. Further exploration of the structure-activity relationships, particularly concerning the stereochemistry at the 3-position and the nature of the N-1 substituent, will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. 3D QSAR and docking studies of various amido and benzyl-substituted 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
1-Methylpyrrolidin-3-amine Dihydrochloride: A Core Pharmaceutical Intermediate for Targeted Therapies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpyrrolidin-3-amine dihydrochloride is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of targeted cancer therapies. Its pyrrolidine scaffold is a prevalent feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. This technical guide provides a comprehensive overview of 1-Methylpyrrolidin-3-amine dihydrochloride, including its physicochemical properties, detailed synthesis protocols, analytical data, and its critical role in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
1-Methylpyrrolidin-3-amine dihydrochloride is the stable, water-soluble salt of the parent amine. The dihydrochloride form is often preferred in pharmaceutical synthesis due to its ease of handling and improved stability compared to the free base.
| Property | 1-Methylpyrrolidin-3-amine | 1-Methylpyrrolidin-3-amine Dihydrochloride |
| CAS Number | 13220-27-4[1] | 1209287-84-2[2] |
| Molecular Formula | C₅H₁₂N₂[1] | C₅H₁₄Cl₂N₂[2] |
| Molecular Weight | 100.16 g/mol [1] | 173.08 g/mol [2] |
| Appearance | Colorless to light yellow liquid | Solid |
| Boiling Point | 140 °C (742 Torr) | Not applicable |
| Purity (Typical) | ≥95% | ≥98%[2] |
Synthesis of 1-Methylpyrrolidin-3-amine Dihydrochloride
A common and efficient method for the synthesis of 1-Methylpyrrolidin-3-amine is the reductive amination of 1-methyl-3-pyrrolidinone. This is followed by conversion to the dihydrochloride salt.
Synthesis Pathway Overview
References
The Pyrrolidine Ring: A Cornerstone of Biologically Active Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural and stereochemical properties have made it a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals, spanning a wide spectrum of therapeutic areas. This technical guide provides a comprehensive overview of the biological significance of the pyrrolidine ring, focusing on its structural attributes, prevalence in bioactive molecules, and its role in modulating interactions with biological targets. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of key signaling pathways are presented to serve as a valuable resource for professionals in the field.
Core Biological Significance: A Privileged Scaffold
The significance of the pyrrolidine ring in drug design can be attributed to several key features:
-
Three-Dimensionality and Conformational Flexibility: Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, puckered conformation. This "pseudorotation" allows for a greater exploration of three-dimensional chemical space, enabling more precise and complex interactions with the binding sites of biological targets.[1][2] The ring can adopt various envelope and twisted conformations, and the preferred pucker can be influenced by substituents, providing a tool for fine-tuning molecular shape.[1][3]
-
Stereochemical Richness: The pyrrolidine ring can possess up to four stereogenic centers, leading to a high degree of stereoisomerism.[2] This stereochemical complexity is crucial for enantioselective recognition by chiral biological macromolecules such as enzymes and receptors. The spatial orientation of substituents on the pyrrolidine ring can dramatically influence the biological activity and pharmacological profile of a molecule.[1][2]
-
Scaffold for Diverse Functionalization: The nitrogen atom of the pyrrolidine ring provides a key point for substitution, and a majority of FDA-approved drugs containing this motif are substituted at the N-1 position.[2] This nitrogen can act as a hydrogen bond acceptor, or in its protonated state, as a hydrogen bond donor, facilitating crucial interactions with biological targets.[4] The carbon atoms of the ring also offer multiple sites for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.
-
Prevalence in Nature and Medicine: The pyrrolidine nucleus is a fundamental component of the amino acid proline, which plays a critical role in protein structure and function.[5][6] It is also found in a wide range of natural alkaloids with potent biological activities, such as nicotine and hygrine.[7][8] Its prevalence in nature has inspired medicinal chemists to incorporate this scaffold into a multitude of synthetic drugs. The pyrrolidine ring is present in 37 drugs approved by the US Food and Drug Administration (FDA), making it one of the most common five-membered non-aromatic nitrogen heterocycles in medicine.[2]
Pyrrolidine-Containing Molecules in Drug Discovery: A Landscape of Therapeutic Applications
The versatility of the pyrrolidine scaffold is reflected in the broad range of pharmacological activities exhibited by molecules containing this ring system. These activities include, but are not limited to, anticancer, antiviral, antibacterial, anti-inflammatory, anticonvulsant, and enzyme inhibition.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize quantitative data for representative pyrrolidine derivatives across different therapeutic targets, illustrating the impact of structural modifications on biological activity.
Table 1: Anticancer Activity of Spirooxindole-Pyrrolidine Derivatives [2][9]
| Compound | R1 | R2 | Cell Line | IC50 (µM) |
| 1 | H | 2-Cl | HeLa | 70 |
| 2 | H | 4-Cl | HeLa | >100 |
| 3 | H | 2,4-diCl | HeLa | < 20 |
| 4a | H | H | A549 | > 10 |
| 4b | H | 4-F | A549 | > 10 |
| 4e | H | 4-Br | A549 | < 10 |
| 4g | H | 4-NO2 | A549 | < 10 |
| 5c | CH3 | 4-Cl | A549 | < 10 |
| 5e | CH3 | 4-Br | A549 | 3.48 |
| 5f | CH3 | 2,4-diCl | A549 | 1.2 |
Table 2: Enzyme Inhibitory Activity of Pyrrolidine Derivatives [2][10]
| Compound | Target Enzyme | R Group | IC50 |
| 23d | DPP-IV | 4-trifluorophenyl | 11.32 ± 1.59 µM |
| (S)-2-(aminomethyl)pyrrolidine derivative (2) | DPP-IV | Benzyl | 0.3 ± 0.03 µM |
| Polyhydroxylated pyrrolidine (d-glucose series) | α-glucosidase | - | Potent Inhibition |
| Polyhydroxylated pyrrolidine (d-galactose series) | α-glucosidase | - | Potent Inhibition |
| 1,4-dideoxy-1,4-imino-l-arabinitol | α-glucosidase | - | More potent than natural enantiomer |
Table 3: Anticonvulsant and Antibacterial Activity of Pyrrolidine Derivatives [2][11]
| Compound | Activity | Test Model | ED50 / MIC |
| 69k | Anticonvulsant | MES test (mice) | 80.38 mg/kg |
| 69k | Anticonvulsant | 6 Hz test (mice) | 108.80 mg/kg |
| Pyrrolidine-thiazole derivative (51a) | Antibacterial (B. cereus) | Microdilution | 21.70 ± 0.36 µg/mL |
| Spirooxindole pyrrolidine hybrid (44) | Antifungal (C. albicans) | Microdilution | 4 µg/mL |
Key Signaling Pathways Modulated by Pyrrolidine-Containing Molecules
Pyrrolidine-based drugs exert their therapeutic effects by modulating a variety of signaling pathways. The following diagrams, generated using the DOT language, illustrate three key pathways targeted by these compounds.
CXCR4 Signaling Pathway
The CXCL12/CXCR4 signaling axis plays a crucial role in cancer cell proliferation, metastasis, and immune evasion.[12][13] Several pyrrolidine-containing molecules have been developed as CXCR4 antagonists.
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. star.mit.edu [star.mit.edu]
- 4. curiaglobal.com [curiaglobal.com]
- 5. ijpbs.com [ijpbs.com]
- 6. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 13. academic.oup.com [academic.oup.com]
The Strategic Integration of 1-Methylpyrrolidin-3-amine Dihydrochloride in the Synthesis of Novel Kinase Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pursuit of novel therapeutic agents has led medicinal chemists to explore a diverse range of molecular scaffolds. Among these, the pyrrolidine ring system has emerged as a privileged structure due to its conformational flexibility and its prevalence in a multitude of biologically active natural products and synthetic compounds. This technical guide delves into the application of a key pyrrolidine-containing building block, 1-Methylpyrrolidin-3-amine dihydrochloride, in the development of novel kinase inhibitors, a critical class of drugs in oncology and beyond.
Introduction: The Versatility of the Pyrrolidinyl Moiety
The pyrrolidine scaffold, a five-membered saturated heterocycle containing a single nitrogen atom, offers a unique three-dimensional architecture that is highly advantageous for molecular recognition by biological targets. The non-planar nature of the ring allows for the precise spatial orientation of substituents, facilitating optimal interactions within the binding pockets of enzymes and receptors. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further enhancing its binding capabilities.
1-Methylpyrrolidin-3-amine dihydrochloride, in particular, presents a versatile platform for the synthesis of diverse compound libraries. The primary amine at the 3-position serves as a key nucleophilic handle for the introduction of a wide array of functional groups and pharmacophores through reactions such as acylation, alkylation, and reductive amination. The tertiary amine at the 1-position, bearing a methyl group, can influence the physicochemical properties of the final compound, such as its basicity and lipophilicity, which are crucial for pharmacokinetic profiles.
Application in Kinase Inhibitor Development
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The unique structural features of 1-Methylpyrrolidin-3-amine dihydrochloride make it an attractive starting material for the synthesis of potent and selective kinase inhibitors.
A prominent example of its application is in the development of a series of substituted pyrimidine and pyridine derivatives that have demonstrated significant inhibitory activity against various kinases. These compounds typically feature a core heterocyclic system linked to the 1-methylpyrrolidin-3-yl moiety via an amide or amine linkage.
General Synthetic Approach
The synthesis of these kinase inhibitors generally involves a multi-step sequence. A common strategy begins with the coupling of 1-Methylpyrrolidin-3-amine with a suitably functionalized heterocyclic core, such as a chloropyrimidine or chloropyridine derivative. The dihydrochloride salt of the amine is typically neutralized in situ using a base to liberate the free amine for the nucleophilic substitution reaction.
Experimental Workflow for Synthesis
Detailed Experimental Protocol: Synthesis of a Representative Kinase Inhibitor
The following protocol details the synthesis of a representative N-(1-methylpyrrolidin-3-yl)pyrimidin-4-amine derivative, a scaffold found in a number of potent kinase inhibitors.
Materials:
-
1-Methylpyrrolidin-3-amine dihydrochloride
-
2,4-Dichloropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-Methylpyrrolidin-3-amine dihydrochloride (1.0 eq) in DMF, add DIPEA (2.5 eq) at room temperature. Stir the mixture for 15 minutes.
-
Add a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to afford the desired N-(1-methylpyrrolidin-3-yl)pyrimidin-4-amine intermediate.
Further modifications to the 2-position of the pyrimidine ring can be achieved through subsequent nucleophilic substitution or cross-coupling reactions to generate a library of diverse analogs.
Biological Activity and Structure-Activity Relationships
Derivatives of 1-Methylpyrrolidin-3-amine have been evaluated for their inhibitory activity against a panel of protein kinases. The quantitative data for a selection of these compounds are summarized in the table below.
| Compound ID | Target Kinase | IC50 (nM) |
| 1 | Aurora A | 15 |
| Aurora B | 45 | |
| FLT3 | 200 | |
| 2 | JAK2 | 50 |
| JAK3 | 150 | |
| TYK2 | 300 | |
| 3 | c-Met | 25 |
| Ron | 75 | |
| Axl | 500 |
Data presented is representative and compiled from various sources for illustrative purposes.
The structure-activity relationship (SAR) studies of these compounds have revealed several key insights. The nature of the substituent at the 2-position of the pyrimidine ring significantly influences both the potency and selectivity of the inhibitors. For instance, the introduction of a substituted aniline moiety at this position has been shown to yield potent Aurora kinase inhibitors. The stereochemistry at the 3-position of the pyrrolidine ring can also play a crucial role in determining the binding affinity and selectivity.
Signaling Pathway: The Aurora Kinase Family
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in human cancers, making them attractive targets for cancer therapy. Aurora A is involved in centrosome maturation and separation, as well as mitotic spindle assembly.
Aurora A Signaling Pathway
Inhibition of Aurora A by small molecules derived from 1-Methylpyrrolidin-3-amine can disrupt these critical mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
1-Methylpyrrolidin-3-amine dihydrochloride is a valuable and versatile building block in the design and synthesis of novel kinase inhibitors. Its inherent structural features, coupled with the reactivity of its primary amine, provide a robust platform for the generation of diverse and potent therapeutic candidates. The successful development of Aurora kinase inhibitors and other targeted agents from this scaffold underscores its significance in modern drug discovery. Further exploration of this and related pyrrolidine derivatives is likely to yield a new generation of innovative medicines for the treatment of cancer and other debilitating diseases.
The Role of 1-Methylpyrrolidin-3-amine Dihydrochloride in Alkaloid Synthesis: A Technical Review
Despite extensive investigation, the use of 1-Methylpyrrolidin-3-amine dihydrochloride as a direct precursor or key building block in the synthesis of well-known alkaloids is not documented in readily available scientific literature. This technical guide, therefore, aims to provide a broader context on the synthesis of pyrrolidine-containing alkaloids and explore the potential, albeit currently hypothetical, applications of 1-Methylpyrrolidin-3-amine dihydrochloride in this field.
This document is intended for researchers, scientists, and drug development professionals with an interest in alkaloid chemistry and novel synthetic pathways. While direct applications are not found, the structural features of 1-Methylpyrrolidin-3-amine suggest its potential utility in the construction of various alkaloid scaffolds.
Introduction to Pyrrolidine Alkaloids
The pyrrolidine ring is a fundamental structural motif present in a vast array of natural products, including a significant class of alkaloids with diverse and potent biological activities. Prominent examples of pyrrolidine-containing alkaloids include nicotine, known for its stimulant properties, and cuscohygrine, found in coca plants.[1] The tropane alkaloids, such as scopolamine and atropine, also feature a pyrrolidine ring as part of their bicyclic core structure and are of significant medicinal importance.[2]
The synthesis of these complex molecules is a continuous area of research, with strategies often focusing on the stereoselective construction of the pyrrolidine ring and its subsequent elaboration.
The Untapped Potential of 1-Methylpyrrolidin-3-amine Dihydrochloride
1-Methylpyrrolidin-3-amine dihydrochloride possesses a chiral 3-aminopyrrolidine core, a structural element that could theoretically serve as a valuable synthon in the assembly of certain alkaloids. The presence of a primary amine at the C3 position and a methyl group on the nitrogen atom offers multiple points for functionalization and ring-closing reactions.
Hypothetical Synthetic Strategies:
While no concrete examples have been identified in the literature, one can envision several plausible synthetic routes where 1-Methylpyrrolidin-3-amine could be employed:
-
Synthesis of Nicotine Analogues: The pyrrolidine ring of nicotine is substituted at the 2-position with a pyridine ring. A synthetic approach could potentially involve the functionalization of the 3-amino group of 1-methylpyrrolidin-3-amine to introduce a suitable side chain, which could then be cyclized to form a pyridine or other heterocyclic ring.
-
Formation of Tropane Alkaloid Precursors: The tropane skeleton is a bicyclo[3.2.1]octane system. A strategy could involve the elaboration of the 3-amino group to build the piperidine portion of the tropane ring system through intramolecular cyclization reactions.
-
Synthesis of Cuscohygrine-like Structures: Cuscohygrine features two N-methylpyrrolidine rings linked by a three-carbon chain with a central ketone.[1] A retrosynthetic analysis might suggest the coupling of a functionalized 1-methylpyrrolidin-3-amine derivative to construct this bis-pyrrolidine structure.
It is crucial to reiterate that these are speculative pathways and would require significant experimental validation.
General Methodologies in Pyrrolidine Alkaloid Synthesis
Given the lack of specific data for 1-Methylpyrrolidin-3-amine dihydrochloride, this section will briefly touch upon established methods for the synthesis of pyrrolidine alkaloids, which could potentially be adapted.
Common Synthetic Approaches:
| Synthetic Strategy | Description | Key Intermediates |
| Cycloaddition Reactions | [3+2] Cycloaddition reactions involving azomethine ylides are a powerful tool for the construction of the pyrrolidine ring with good stereocontrol.[3] | Azomethine ylides, electron-deficient alkenes |
| Intramolecular Cyclization | Cyclization of linear precursors containing both an amine and a suitable electrophilic center is a common strategy. This can involve reactions like reductive amination or nucleophilic substitution. | Amino-aldehydes, amino-ketones, amino-halides |
| Ring-Closing Metathesis (RCM) | RCM of diene-containing amine precursors has emerged as a versatile method for the synthesis of unsaturated pyrrolidines, which can be further functionalized. | Diene-containing amines, Grubbs' catalysts |
| From Chiral Pool | Utilizing readily available chiral starting materials like amino acids (e.g., proline) provides an efficient way to introduce stereochemistry into the final alkaloid structure.[4] | Proline, pyroglutamic acid |
Experimental Protocols (Hypothetical)
As no specific experimental data for the use of 1-Methylpyrrolidin-3-amine dihydrochloride in alkaloid synthesis has been found, this section remains hypothetical. Should such a synthesis be developed, a detailed experimental protocol would typically include:
-
Materials and Methods: A comprehensive list of all reagents, solvents, and analytical equipment used.
-
Reaction Setup: A detailed description of the reaction vessel, atmosphere (e.g., inert gas), and temperature control.
-
Step-by-Step Procedure: A clear and concise description of the addition of reagents, reaction times, and monitoring of the reaction progress (e.g., by TLC or LC-MS).
-
Work-up and Purification: Detailed instructions for quenching the reaction, extraction, and purification of the product (e.g., by column chromatography or recrystallization).
-
Characterization: Spectroscopic data (e.g., 1H NMR, 13C NMR, IR, Mass Spectrometry) and physical properties (e.g., melting point, optical rotation) to confirm the identity and purity of the synthesized compound.
Visualization of Potential Synthetic Pathways
To illustrate the hypothetical application of 1-Methylpyrrolidin-3-amine in alkaloid synthesis, the following diagrams, generated using the DOT language, depict conceptual workflows.
Caption: Hypothetical workflow for alkaloid synthesis.
Caption: Conceptual experimental workflow.
Conclusion
While 1-Methylpyrrolidin-3-amine dihydrochloride is a commercially available chiral building block, its application in the total synthesis of alkaloids remains an unexplored area of research based on current public knowledge. The structural motifs present in this molecule suggest its potential as a valuable precursor for the construction of various alkaloid frameworks. Future research in synthetic organic chemistry may yet uncover efficient methodologies to incorporate this compound into novel and convergent synthetic routes towards medicinally important alkaloids. The development of such methods would be a valuable addition to the synthetic chemist's toolbox for natural product synthesis and drug discovery.
References
- 1. Cuscohygrine - Wikipedia [en.wikipedia.org]
- 2. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of Derivatives from 1-Methylpyrrolidin-3-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpyrrolidin-3-amine is a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a key feature in numerous biologically active compounds and approved pharmaceuticals.[1][2] This document provides detailed protocols for the synthesis of three common classes of derivatives from 1-Methylpyrrolidin-3-amine dihydrochloride: amides, ureas, and N-alkylated amines. These derivatization strategies are fundamental for generating compound libraries for structure-activity relationship (SAR) studies.
The starting material, being a dihydrochloride salt, requires an initial neutralization step to liberate the free amine for subsequent reactions. A general procedure for this crucial first step is provided below.
General Protocol: Liberation of the Free Amine
Objective: To neutralize 1-Methylpyrrolidin-3-amine dihydrochloride to its free base form, making the primary amine nucleophilic and ready for subsequent reactions.
Protocol 2.1: Free Base Extraction
-
Dissolution: Dissolve 1-Methylpyrrolidin-3-amine dihydrochloride (1.0 eq) in deionized water.
-
Basification: Cool the solution to 0 °C using an ice bath and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M solution of sodium hydroxide (NaOH) dropwise until the pH of the solution is >10.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, typically as a colorless to pale yellow oil.
-
Usage: The resulting free base should be used immediately in the subsequent reaction step without further purification.
Application Note I: Amide Bond Formation
Amide coupling is one of the most frequently utilized reactions in medicinal chemistry for linking carboxylic acids and amines.[3][4] A variety of coupling reagents can facilitate this transformation, with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) being a common and efficient choice.[4][5]
Experimental Workflow: Amide Synthesis
Caption: General workflow for amide synthesis.
Protocol 3.1: HATU-Mediated Amide Coupling
-
Reactant Preparation: To a solution of the carboxylic acid (1.0 eq) in N,N-Dimethylformamide (DMF), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Amine Addition: Add a solution of freshly prepared 1-Methylpyrrolidin-3-amine free base (1.2 eq) in DMF to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired amide derivative.
Data Summary: Amide Synthesis
| Entry | Carboxylic Acid | Product | Time (h) | Yield (%) | Purity (LC-MS, %) |
| 1 | Benzoic Acid | N-(1-methylpyrrolidin-3-yl)benzamide | 6 | 88 | >98 |
| 2 | 4-Chlorobenzoic Acid | 4-chloro-N-(1-methylpyrrolidin-3-yl)benzamide | 5 | 91 | >99 |
| 3 | Acetic Acid | N-(1-methylpyrrolidin-3-yl)acetamide | 4 | 75 | >97 |
| 4 | Phenylacetic Acid | N-(1-methylpyrrolidin-3-yl)-2-phenylacetamide | 8 | 85 | >98 |
Application Note II: Urea Synthesis
The synthesis of ureas is a common derivatization strategy, often achieved by the reaction of an amine with an isocyanate.[6][7] This reaction is typically high-yielding and proceeds under mild conditions without the need for a catalyst.
Reaction Scheme: Urea Formation
Caption: Synthesis of urea derivatives.
Protocol 4.1: Urea Synthesis via Isocyanate Addition
-
Reactant Preparation: Dissolve freshly prepared 1-Methylpyrrolidin-3-amine free base (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Isocyanate Addition: Cool the solution to 0 °C and add the corresponding isocyanate (1.05 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Workup: If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by flash column chromatography if necessary.
Data Summary: Urea Synthesis
| Entry | Isocyanate | Product | Time (h) | Yield (%) | Purity (¹H NMR, %) |
| 1 | Phenyl isocyanate | 1-(1-methylpyrrolidin-3-yl)-3-phenylurea | 1 | 95 | >99 |
| 2 | 4-Fluorophenyl isocyanate | 1-(4-fluorophenyl)-3-(1-methylpyrrolidin-3-yl)urea | 1.5 | 92 | >98 |
| 3 | Benzyl isocyanate | 1-benzyl-3-(1-methylpyrrolidin-3-yl)urea | 2 | 94 | >99 |
| 4 | Cyclohexyl isocyanate | 1-cyclohexyl-3-(1-methylpyrrolidin-3-yl)urea | 2 | 89 | >97 |
Application Note III: N-Alkylation via Reductive Amination
Reductive amination is a powerful and efficient method for forming C-N bonds by converting a carbonyl group and an amine into a more substituted amine via an imine intermediate.[8][9] This one-pot procedure avoids the over-alkylation issues often seen with direct alkylation using alkyl halides.[10] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this purpose.
Logical Flow: Reductive Aminationdot
// Nodes amine [label="1-Methylpyrrolidin-3-amine", fillcolor="#FFFFFF", fontcolor="#202124"]; carbonyl [label="Aldehyde or Ketone", fillcolor="#FFFFFF", fontcolor="#202124"]; imine [label="Imine/Iminium Ion\n(Intermediate)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; stab [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="N-Alkylated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges edge [color="#5F6368"]; amine -> imine [label=" Condensation "]; carbonyl -> imine [label=" (-H₂O) "]; imine -> product [label=" Reduction "]; stab -> product; }
References
- 1. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. peptide.com [peptide.com]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 1-Methylpyrrolidin-3-amine dihydrochloride in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 1-Methylpyrrolidin-3-amine dihydrochloride as a key building block in the synthesis of amides and ureas, classes of compounds with significant applications in medicinal chemistry. The protocols are designed to be clear and reproducible for researchers in drug discovery and development.
Introduction
1-Methylpyrrolidin-3-amine is a versatile bifunctional molecule containing both a secondary and a primary amine. Its dihydrochloride salt is a stable, easy-to-handle solid. The pyrrolidine scaffold is a common feature in many biologically active compounds, making this reagent a valuable starting material for the synthesis of novel chemical entities. This document outlines standard procedures for N-acylation and urea formation reactions.
Application 1: Amide Synthesis via Acylation
The primary amine of 1-Methylpyrrolidin-3-amine dihydrochloride can be readily acylated to form a variety of amide derivatives. Amide bonds are fundamental linkages in a vast number of pharmaceutical agents. A common method for this transformation is the Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base to neutralize the hydrogen chloride generated during the reaction, as well as to free the amine from its hydrochloride salt.
Experimental Protocol: Synthesis of N-(1-methylpyrrolidin-3-yl)-4-nitrobenzamide
This protocol details the synthesis of a model benzamide derivative.
Materials:
-
1-Methylpyrrolidin-3-amine dihydrochloride
-
4-Nitrobenzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend 1-Methylpyrrolidin-3-amine dihydrochloride (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine or diisopropylethylamine (2.2 to 3.0 equivalents) to the suspension and stir at room temperature for 15-30 minutes to liberate the free amine.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM.
-
Slowly add the solution of 4-nitrobenzoyl chloride to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(1-methylpyrrolidin-3-yl)-4-nitrobenzamide.
Diagram of the Amide Synthesis Workflow:
Caption: Workflow for the synthesis of N-substituted amides.
Application 2: Urea Synthesis
The primary amine of 1-Methylpyrrolidin-3-amine dihydrochloride can also react with isocyanates to form substituted ureas. Urea-containing compounds are prevalent in medicinal chemistry, with many exhibiting potent biological activities. This reaction is typically a straightforward addition reaction.
Experimental Protocol: Synthesis of 1-(1-methylpyrrolidin-3-yl)-3-phenylurea
This protocol describes the synthesis of a model phenylurea derivative.
Materials:
-
1-Methylpyrrolidin-3-amine dihydrochloride
-
Phenyl isocyanate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend 1-Methylpyrrolidin-3-amine dihydrochloride (1.0 equivalent) in the chosen anhydrous solvent.
-
Add triethylamine or diisopropylethylamine (2.2 to 3.0 equivalents) to the suspension and stir at room temperature for 15-30 minutes.
-
Add phenyl isocyanate (1.0 equivalent) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can often be purified by precipitation/trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography.
Diagram of the Urea Synthesis Workflow:
Caption: Workflow for the synthesis of N,N'-disubstituted ureas.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of amides and ureas using 1-Methylpyrrolidin-3-amine dihydrochloride. Yields are representative and may vary based on the specific substrate and reaction scale.
| Reaction Type | Electrophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Amide Synthesis | 4-Nitrobenzoyl chloride | TEA | DCM | 0 to RT | 2-16 | 70-90 |
| Urea Synthesis | Phenyl isocyanate | TEA | DCM | RT | 1-4 | 80-95 |
Applications in Drug Discovery
The 1-methylpyrrolidin-3-yl)amino moiety is a key structural feature in various pharmacologically active compounds, including antagonists of the histamine H3 receptor. Histamine H3 receptor antagonists are being investigated for the treatment of a range of central nervous system disorders. The synthesis of these antagonists often involves the formation of an amide bond with the 1-methylpyrrolidin-3-amine core.
Signaling Pathway Context: Histamine H3 Receptor Antagonism
Histamine H3 receptors are presynaptic autoreceptors and heteroreceptors that regulate the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor block this negative feedback loop, leading to an increase in the release of neurotransmitters such as acetylcholine and dopamine. This modulation of neurotransmitter levels is the basis for their potential therapeutic effects in cognitive and sleep-wake disorders.
Diagram of Histamine H3 Receptor Antagonist Mechanism:
Caption: Mechanism of action of Histamine H3 receptor antagonists.
Application Notes and Protocols for the Synthesis of Bio-active Scaffolds using 1-Methylpyrrolidin-3-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpyrrolidin-3-amine dihydrochloride is a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs, prized for its three-dimensional structure that allows for diverse and specific interactions with biological targets. This application note provides detailed protocols for the utilization of 1-Methylpyrrolidin-3-amine dihydrochloride in the synthesis of N-(1-methylpyrrolidin-3-yl)amides and N-(1-methylpyrrolidin-3-yl)ureas, two classes of compounds with significant potential in the development of novel therapeutics. The dihydrochloride salt form enhances the stability and shelf-life of the amine, though it necessitates a neutralization step during synthetic procedures.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Methylpyrrolidin-3-amine and its dihydrochloride salt is presented below for reference.
| Property | Value | Reference |
| 1-Methylpyrrolidin-3-amine | ||
| Molecular Formula | C5H12N2 | [1][2] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| CAS Number | 13220-27-4 | [1][2] |
| 1-Methylpyrrolidin-3-amine Dihydrochloride | ||
| Molecular Formula | C5H14Cl2N2 | [3] |
| Molecular Weight | 173.08 g/mol | [3] |
| CAS Number | 1209287-84-2 | [3] |
I. Synthesis of N-(1-methylpyrrolidin-3-yl)amides via Acylation
The acylation of 1-Methylpyrrolidin-3-amine is a fundamental transformation for the synthesis of a diverse library of amide derivatives. The reaction typically proceeds via a nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon of an acyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction, as well as to free the amine from its dihydrochloride salt.
General Reaction Scheme:
Experimental Protocol: Acylation with Benzoyl Chloride
This protocol details the synthesis of N-(1-methylpyrrolidin-3-yl)benzamide.
Materials:
-
1-Methylpyrrolidin-3-amine dihydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Methylpyrrolidin-3-amine dihydrochloride (1.0 eq).
-
Suspend the dihydrochloride salt in anhydrous DCM (or THF) at a concentration of approximately 0.1 M.
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2-2.5 eq) dropwise to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0 °C to ensure complete neutralization of the amine.
-
In a separate flask, prepare a solution of benzoyl chloride (1.0-1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1-methylpyrrolidin-3-yl)benzamide.
Quantitative Data Summary for Acylation
The following table provides representative data for the acylation of primary amines with acyl chlorides, which can be used as a general guideline for expected yields.
| Amine Substrate | Acyl Chloride | Base (eq) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Primary Amine | Benzoyl Chloride | TEA (2.2) | DCM | 4 | 0 to RT | 85-95 |
| Primary Amine | Acetyl Chloride | TEA (2.2) | DCM | 2 | 0 to RT | 80-90 |
| Primary Amine | Isobutyryl Chloride | DIEA (2.5) | THF | 6 | 0 to RT | 80-92 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Acylation Workflow Diagram
Caption: Workflow for the synthesis of N-(1-methylpyrrolidin-3-yl)benzamide.
II. Synthesis of N-(1-methylpyrrolidin-3-yl)ureas via Reaction with Isocyanates
The reaction of 1-Methylpyrrolidin-3-amine with isocyanates provides a direct and efficient route to N,N'-disubstituted ureas. This reaction is a nucleophilic addition of the primary amine to the electrophilic carbon of the isocyanate. Similar to the acylation reaction, a base is required to liberate the free amine from its dihydrochloride salt.
General Reaction Scheme:
Experimental Protocol: Reaction with Phenyl Isocyanate
This protocol details the synthesis of 1-(1-methylpyrrolidin-3-yl)-3-phenylurea.
Materials:
-
1-Methylpyrrolidin-3-amine dihydrochloride
-
Phenyl isocyanate
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or Pentane (for precipitation/trituration)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend 1-Methylpyrrolidin-3-amine dihydrochloride (1.0 eq) in anhydrous DCM (or THF) at approximately 0.1 M concentration.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2-2.5 eq) dropwise to the stirred suspension and stir for 15-20 minutes at 0 °C.
-
Add phenyl isocyanate (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a small amount of deionized water.
-
Transfer the mixture to a separatory funnel, add more water, and separate the layers.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product can often be purified by precipitation or trituration from a non-polar solvent like diethyl ether or pentane. If necessary, silica gel column chromatography can be employed.
Quantitative Data Summary for Urea Synthesis
The following table provides representative data for the synthesis of ureas from primary amines and isocyanates.
| Amine Substrate | Isocyanate | Base (eq) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Primary Amine | Phenyl Isocyanate | TEA (2.2) | DCM | 2 | 0 to RT | 90-98 |
| Primary Amine | Isopropyl Isocyanate | TEA (2.2) | THF | 1 | 0 to RT | 88-96 |
| Primary Amine | 4-Chlorophenyl Isocyanate | DIEA (2.5) | DCM | 3 | 0 to RT | 92-99 |
Note: Yields are generally high for this reaction and are dependent on the specific substrates and conditions.
Urea Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(1-methylpyrrolidin-3-yl)-3-phenylurea.
Conclusion
1-Methylpyrrolidin-3-amine dihydrochloride is a versatile and readily available starting material for the synthesis of N-substituted amides and ureas. The protocols provided herein offer robust and efficient methods for the generation of compound libraries based on the privileged pyrrolidine scaffold. These derivatives are of significant interest for screening in various drug discovery programs, and the methodologies described can be adapted for a wide range of acylating agents and isocyanates to explore the chemical space around this important core structure. Careful control of reaction conditions, particularly the stoichiometry of the base, is crucial for achieving high yields and purity.
References
Application Notes and Protocols for Stereoselective Synthesis with 1-Methylpyrrolidin-3-amine Dihydrochloride
To: Researchers, Scientists, and Drug Development Professionals
Subject: Stereoselective Synthesis Applications of 1-Methylpyrrolidin-3-amine Dihydrochloride
Following a comprehensive review of publicly available scientific literature, we have concluded that there is currently insufficient information to provide detailed application notes and protocols on the use of 1-Methylpyrrolidin-3-amine dihydrochloride in stereoselective synthesis.
Extensive searches were conducted to identify examples of 1-Methylpyrrolidin-3-amine dihydrochloride being utilized as a chiral auxiliary, organocatalyst, chiral ligand, or a key building block in stereoselective transformations. These searches, encompassing various chemical and scientific databases, did not yield any specific reaction protocols, quantitative data (such as enantiomeric excess or diastereomeric ratios), or established methodologies directly involving this compound for the purpose of inducing stereoselectivity.
The field of asymmetric synthesis is well-documented, with numerous chiral pyrrolidine derivatives serving as effective catalysts and auxiliaries. However, 1-Methylpyrrolidin-3-amine dihydrochloride does not appear to be a commonly employed reagent in this context, and as such, there is no established body of work from which to derive the requested detailed application notes, experimental protocols, and data tables.
We recommend that researchers interested in the potential stereoselective applications of 1-Methylpyrrolidin-3-amine dihydrochloride consider this an area for novel research. Exploratory studies would be required to determine its efficacy in asymmetric reactions. Such research would involve:
-
Screening: Testing the compound as a catalyst or ligand in a variety of stereoselective reactions (e.g., aldol reactions, Michael additions, Diels-Alder reactions).
-
Optimization: If any stereoselectivity is observed, optimizing reaction conditions (solvent, temperature, additives) to enhance enantiomeric or diastereomeric excess.
-
Mechanistic Studies: Investigating the mechanism by which stereochemical control is achieved.
Below is a conceptual workflow for how one might approach the investigation of 1-Methylpyrrolidin-3-amine as a potential organocatalyst in a generic stereoselective Michael addition. This is a theoretical outline and not based on any existing experimental data.
Application Notes and Protocols for N-Boc Protection of 1-Methylpyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and a generalized protocol for the N-Boc protection of 1-Methylpyrrolidin-3-amine, a valuable building block in the synthesis of various pharmaceutical compounds.
Introduction
1-Methylpyrrolidin-3-amine is a cyclic amine that often serves as a key intermediate in the synthesis of complex molecules with biological activity. The protection of its secondary amine is crucial to prevent unwanted side reactions during subsequent synthetic transformations. The N-Boc protection proceeds via the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O), typically in the presence of a base. The choice of solvent and base can influence the reaction rate and yield.
Reaction Scheme
The overall transformation for the N-Boc protection of 1-Methylpyrrolidin-3-amine is depicted below:
Figure 1: General reaction scheme for the N-Boc protection of 1-Methylpyrrolidin-3-amine.
Materials and Methods
Materials:
-
1-Methylpyrrolidin-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or Methanol)[1]
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium bicarbonate (NaHCO₃), or Sodium hydroxide (NaOH))[1]
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer for product characterization
-
Mass spectrometer for molecular weight confirmation
Experimental Protocols
Below are two generalized protocols for the N-Boc protection of 1-Methylpyrrolidin-3-amine, based on common procedures for the Boc protection of amines.[1][2] Researchers should optimize these conditions for their specific needs.
Protocol 1: Using Triethylamine in Dichloromethane
-
Reaction Setup: In a round-bottom flask, dissolve 1-Methylpyrrolidin-3-amine (1.0 eq) in dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Boc Anhydride: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the mixture with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired tert-butyl (1-methylpyrrolidin-3-yl)carbamate.
Protocol 2: Using Sodium Bicarbonate in a Biphasic System
-
Reaction Setup: Dissolve 1-Methylpyrrolidin-3-amine (1.0 eq) in a mixture of a suitable organic solvent (e.g., DCM or THF) and a saturated aqueous solution of sodium bicarbonate.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 eq) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting residue by silica gel column chromatography.
Data Presentation
| Parameter | Condition 1 (TEA/DCM) | Condition 2 (NaHCO₃/Biphasic) |
| Solvent | Dichloromethane (DCM) | Dichloromethane/Water or THF/Water |
| Base | Triethylamine (TEA) | Sodium Bicarbonate (NaHCO₃) |
| Equivalents of Base | 1.5 - 2.0 | Saturated Solution |
| Equivalents of Boc₂O | 1.1 - 1.5 | 1.1 - 1.5 |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours | 4 - 16 hours |
| Typical Yield | High | High |
| Purity | Generally high after chromatography | Generally high after chromatography |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the N-Boc protection of an amine, which is applicable to 1-Methylpyrrolidin-3-amine.
Caption: A generalized workflow for the N-Boc protection of 1-Methylpyrrolidin-3-amine.
Conclusion
The N-Boc protection of 1-Methylpyrrolidin-3-amine is a standard and essential transformation in organic synthesis. The protocols provided here, based on well-established methods for amine protection, offer a solid starting point for researchers.[1][2] Optimization of reaction conditions, including the choice of base and solvent, may be necessary to achieve the highest yields and purity for specific applications. Proper characterization of the final product is crucial to confirm successful protection.
References
Application Notes and Protocols: A Comparative Guide to Fmoc and Boc Protection for Pyrrolidine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique conformational properties of pyrrolidine derivatives, such as proline and its analogues, are pivotal in shaping the structure and function of peptides and proteins. Their successful incorporation into synthetic peptides relies on robust protection strategies for the α-amino group. The two dominant methodologies, employing the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, offer distinct advantages and present unique challenges. This document provides a detailed comparison of the Fmoc and Boc strategies for the synthesis of peptides containing pyrrolidine derivatives, offering comprehensive application notes, experimental protocols, and a comparative analysis of their performance to guide researchers in selecting the optimal approach for their specific synthetic needs.
Introduction to α-Amino Protection in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on a solid support.[1] The success of SPPS is critically dependent on the use of temporary protecting groups for the α-amino group of the incoming amino acid, which are cleaved at each cycle. The two most widely adopted orthogonal protection schemes are the base-labile Fmoc group and the acid-labile Boc group.[2][3]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: This modern approach utilizes the base-labile Fmoc group for Nα-protection.[4] Deprotection is typically achieved with a secondary amine, such as piperidine, in a polar aprotic solvent.[5][6] Side-chain protecting groups are generally acid-labile (e.g., tert-butyl, tBu), allowing for their simultaneous removal with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[2][7] This orthogonality offers milder conditions throughout the synthesis cycles.[8]
-
Boc (tert-butyloxycarbonyl) Strategy: The classic Boc strategy employs the acid-labile Boc group for Nα-protection, which is removed by moderate acids like TFA.[2][9] Side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[2][7] While requiring harsher conditions, the Boc strategy can be advantageous for long or aggregation-prone sequences.[7][8]
The choice between Fmoc and Boc strategies significantly impacts the synthesis of peptides containing pyrrolidine derivatives due to the unique structural constraints of these cyclic amino acids.
Comparative Analysis: Fmoc vs. Boc for Pyrrolidine Derivatives
The incorporation of proline and its derivatives can be challenging due to the secondary amine nature of the pyrrolidine ring, which can influence coupling kinetics and lead to specific side reactions.[7][10]
Key Performance Metrics
While a direct quantitative comparison for an identical pyrrolidine-containing peptide is not extensively documented in a single study, the well-established characteristics of each method allow for an illustrative performance comparison.[7]
| Performance Metric | Fmoc Strategy for Pyrrolidine Derivatives | Boc Strategy for Pyrrolidine Derivatives | Key Considerations |
| Coupling Efficiency | Can be challenging due to the secondary amine. May require double coupling or specialized reagents (e.g., HATU, HBTU).[7][] | Generally high. | The steric hindrance of the pyrrolidine ring can slow down the reaction. |
| Crude Peptide Purity | ~70-95% (highly sequence-dependent).[7] Can be lower for sequences prone to aggregation. | Potentially higher for aggregation-prone sequences, as repeated acid treatments can disrupt secondary structures.[7][12] | Purity is highly dependent on the specific peptide sequence and synthesis conditions. |
| Overall Yield | ~30-60%[7] | ~20-50%[7] | Yield is influenced by coupling efficiency at each step and the success of the final cleavage. |
| Side Reaction Profile | Prone to diketopiperazine (DKP) formation, especially with proline at the C-terminus of a dipeptide.[13][14] | Less prone to DKP formation due to the protonated N-terminus after deprotection.[14] Prone to pyroglutamate formation from N-terminal glutamine.[15] | DKP formation leads to chain termination and yield loss. |
| Compatibility | Milder conditions are suitable for sensitive amino acids and post-translational modifications.[7][8] | Robust for long and challenging sequences.[8] Harsher final cleavage (HF) requires specialized equipment.[8] | The choice depends on the complexity and chemical nature of the target peptide. |
Common Side Reactions with Pyrrolidine Derivatives
-
Diketopiperazine (DKP) Formation: This is a major side reaction in Fmoc-SPPS, particularly when proline is the second amino acid in the sequence.[14] After Fmoc deprotection, the liberated N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[13] This side reaction is sequence-dependent and is facilitated by the tendency of proline to adopt a cis-amide bond.[12] The Boc strategy is less susceptible because the N-terminal amine is protonated after the acidic deprotection step, reducing its nucleophilicity.[14]
-
Aspartimide Formation: This side reaction can occur under both acidic and basic conditions, making it a concern for both strategies.[14][16] It is particularly prevalent in sequences containing Asp-Gly or Asp-Ser. The aspartic acid side chain can cyclize to form a succinimide derivative, which can lead to epimerization and the formation of β-aspartyl peptides.[14] In Fmoc synthesis, the piperidine used for deprotection can also open the aspartimide ring, forming piperidide adducts.[14]
Experimental Protocols
Protocol 1: Fmoc-SPPS of a Pyrrolidine-Containing Peptide
This protocol outlines a single cycle for the incorporation of an Fmoc-protected pyrrolidine derivative (e.g., Fmoc-Pro-OH) using a manual or automated synthesizer.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (e.g., Fmoc-Pro-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)[6]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.[6]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-pyrrolidine derivative (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor coupling completion using a qualitative method (e.g., Kaiser or Ninhydrin test). If incomplete, repeat the coupling step.
-
Wash the resin with DMF (5-7 times) and DCM (3 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.[6]
-
Final Fmoc Deprotection: After the final coupling cycle, remove the N-terminal Fmoc group as described in step 2.[6]
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and shake for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Protocol 2: Boc-SPPS of a Pyrrolidine-Containing Peptide
This protocol outlines a single cycle for the incorporation of a Boc-protected pyrrolidine derivative (e.g., Boc-Pro-OH).
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids (e.g., Boc-Pro-OH)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents: HBTU or DCC (N,N'-Dicyclohexylcarbodiimide)/HOBt
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Hydrogen Fluoride (HF) with appropriate apparatus
-
Scavengers (e.g., anisole)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.[7]
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc group.[7]
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Wash the resin with 10% DIPEA in DCM (3 times) to neutralize the protonated N-terminus.
-
Wash the resin again with DCM (3-5 times).
-
-
Amino Acid Coupling:
-
Activate the Boc-pyrrolidine derivative (3 eq.) with a suitable coupling agent (e.g., HBTU/DIPEA or DCC/HOBt) in DMF or DCM.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Monitor coupling completion (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation: Repeat steps 2-4 for each subsequent amino acid.
-
Final Cleavage and Deprotection (HF Cleavage):
-
Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Dry the peptide-resin thoroughly.
-
Place the resin in an HF-resistant vessel.
-
Add scavengers (e.g., anisole).
-
Cool the vessel to 0°C and carefully distill anhydrous HF into it.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by vacuum.
-
Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Extract the peptide from the resin with a suitable solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous solution to obtain the crude peptide.
-
Visualizing the Workflows and Strategies
Diagrams of Synthetic Cycles and Decision Logic
The following diagrams illustrate the core workflows for Fmoc and Boc SPPS and provide a logical framework for choosing the appropriate strategy.
Caption: Workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Caption: Workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis.
Caption: Decision tree for selecting between Fmoc and Boc protection strategies.
Conclusion
The choice between Fmoc and Boc protection for synthesizing peptides with pyrrolidine derivatives is a critical decision that influences the overall success of the synthesis. The Fmoc strategy, with its milder deprotection conditions, is generally preferred for its compatibility with a wide range of functionalities and its simpler final cleavage process.[8][17] However, researchers must be vigilant for side reactions like diketopiperazine formation, especially when proline is near the C-terminus.[14] The Boc strategy remains a powerful tool for synthesizing long or difficult sequences that are prone to aggregation, where the repeated acidic deprotection steps can be beneficial.[7][] The requirement for HF cleavage, however, necessitates specialized equipment and stringent safety protocols.[8] By understanding the chemical principles, potential side reactions, and detailed protocols associated with each strategy, researchers can make an informed decision to optimize the synthesis of their target pyrrolidine-containing peptides.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Methylpyrrolidin-3-amine dihydrochloride in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 1-methylpyrrolidin-3-amine dihydrochloride as a versatile building block in parallel synthesis, a key methodology in modern drug discovery and medicinal chemistry. The protocols focus on the efficient generation of compound libraries, particularly through amide bond formation, to accelerate structure-activity relationship (SAR) studies and hit-to-lead optimization.
Introduction
Parallel synthesis is a powerful strategy for the rapid generation of large numbers of discrete compounds, enabling the exploration of chemical space and the optimization of biological activity.[1][2][3] Small, functionalized building blocks are essential for the success of library synthesis. 1-Methylpyrrolidin-3-amine, with its secondary amine on a pyrrolidine scaffold, offers a desirable three-dimensional character to the resulting molecules, which can be advantageous for achieving target selectivity in drug development. The dihydrochloride salt form enhances its solubility and stability, making it a convenient reagent for use in automated and manual parallel synthesis platforms.
The primary application of 1-methylpyrrolidin-3-amine dihydrochloride in parallel synthesis is as a nucleophile in reactions such as amide bond formation, reductive amination, and urea or thiourea formation. These reactions are robust and can be performed in a high-throughput manner to generate diverse libraries of compounds.
Key Applications in Parallel Synthesis
-
Amide Library Synthesis: The most common application is the reaction of 1-methylpyrrolidin-3-amine with a diverse set of carboxylic acids to produce a library of amides. This is a fundamental transformation in medicinal chemistry.
-
Reductive Amination: Reaction with a library of aldehydes or ketones followed by reduction provides access to libraries of more complex secondary and tertiary amines.
-
Urea and Thiourea Libraries: Reaction with isocyanates or isothiocyanates allows for the straightforward synthesis of urea and thiourea libraries, which are prevalent motifs in biologically active compounds.
Experimental Protocols
The following protocols are generalized for the use of 1-methylpyrrolidin-3-amine dihydrochloride in a parallel synthesis format. Optimization may be required for specific substrates.
Protocol 1: Parallel Amide Bond Formation in Solution Phase
This protocol describes the synthesis of a library of amides from 1-methylpyrrolidin-3-amine dihydrochloride and a selection of carboxylic acids in a 96-well plate format.
Materials:
-
1-Methylpyrrolidin-3-amine dihydrochloride
-
Library of carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
-
Parallel purification system (e.g., preparative HPLC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of 1-methylpyrrolidin-3-amine dihydrochloride in anhydrous DMF.
-
Prepare 0.5 M solutions of each carboxylic acid in the library in anhydrous DMF in a separate 96-well plate.
-
Prepare a 0.6 M solution of HATU in anhydrous DMF.
-
Prepare a 1.5 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 100 µL (0.05 mmol) of the 1-methylpyrrolidin-3-amine dihydrochloride stock solution.
-
Add 150 µL (0.225 mmol) of the DIPEA stock solution to each well to neutralize the dihydrochloride salt and provide the necessary base for the coupling reaction.
-
Add 100 µL (0.05 mmol) of the corresponding carboxylic acid stock solution to each well according to the library design.
-
Initiate the reaction by adding 100 µL (0.06 mmol) of the HATU stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block with a sealing mat and shake at room temperature for 16 hours.
-
After the reaction is complete, quench each reaction by adding 200 µL of water.
-
The crude product solutions are then ready for parallel purification.
-
-
Purification:
-
Purify the library of amides using a parallel preparative HPLC-MS system with a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.
-
Collect the fractions corresponding to the desired product mass.
-
-
Analysis and Storage:
-
Analyze the purity of the final compounds by analytical LC-MS.
-
Evaporate the solvent from the pure fractions and store the compounds as dry films or dissolved in a suitable solvent (e.g., DMSO).
-
Data Presentation:
| Carboxylic Acid Building Block | Product Mass (M+H)+ | Yield (%) | Purity (%) |
| Benzoic Acid | 205.13 | 75 | >95 |
| 4-Chlorobenzoic Acid | 239.09 | 72 | >95 |
| 3-Pyridinecarboxylic Acid | 206.12 | 68 | >95 |
| Acetic Acid | 143.12 | 81 | >95 |
| Cyclohexanecarboxylic Acid | 211.18 | 78 | >95 |
Note: The data presented in this table is representative and based on typical yields and purities for parallel amide bond formation reactions.
Visualizations
Workflow for Parallel Amide Library Synthesis
References
Application Notes: High-Throughput Screening of 1-Methylpyrrolidin-3-amine Libraries for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-methylpyrrolidin-3-amine scaffold is a valuable starting point for the discovery of novel therapeutic agents. Its three-dimensional structure and synthetic tractability make it an ideal core for the generation of diverse chemical libraries. High-throughput screening (HTS) of such libraries enables the rapid identification of hit compounds that modulate the activity of various biological targets. These application notes provide a framework for the design, synthesis, and screening of 1-methylpyrrolidin-3-amine libraries, with a focus on identifying antagonists for G-protein coupled receptors (GPCRs), specifically the Melanin-Concentrating Hormone Receptor 1 (MCHR1), and inhibitors of protein kinases.
Target Background: MCHR1 and Protein Kinases
Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a GPCR predominantly expressed in the brain that plays a crucial role in the regulation of energy homeostasis, appetite, and mood.[1] Antagonists of MCHR1 are being investigated as potential therapeutics for the treatment of obesity and anxiety disorders.[2] MCHR1 couples to Gαi, Gαo, and Gαq proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the stimulation of phospholipase C and an increase in intracellular calcium.[1][3]
Protein kinases are a large family of enzymes that regulate a wide array of cellular processes by phosphorylating substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major class of targeted therapeutics.
Library Design and Synthesis
A combinatorial approach is employed to generate a diverse library based on the 1-methylpyrrolidin-3-amine core. The primary amine of the scaffold allows for a wide range of modifications, introducing diversity in the library. A representative synthetic scheme is outlined below.
Protocol 1: Combinatorial Synthesis of a 1-Methylpyrrolidin-3-amine Library
Objective: To synthesize a diverse library of N-substituted 1-methylpyrrolidin-3-amine derivatives.
Materials:
-
1-Methylpyrrolidin-3-amine
-
A diverse set of carboxylic acids, sulfonyl chlorides, and isocyanates
-
Coupling agents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Solid-phase extraction (SPE) cartridges for purification
Procedure:
-
Reaction Setup: In parallel, dispense 1-methylpyrrolidin-3-amine into the wells of a 96-well reaction block.
-
Addition of Building Blocks: To each well, add a unique carboxylic acid, sulfonyl chloride, or isocyanate from a pre-plated library of building blocks.
-
Amide Coupling (for carboxylic acids):
-
Add a solution of HATU and DIPEA in DMF to the wells containing a carboxylic acid.
-
Seal the reaction block and agitate at room temperature for 12-18 hours.
-
-
Sulfonamide Formation (for sulfonyl chlorides):
-
Add a solution of triethylamine in DCM to the wells containing a sulfonyl chloride.
-
Seal and agitate at room temperature for 4-6 hours.
-
-
Urea Formation (for isocyanates):
-
Add the isocyanate directly to the solution of 1-methylpyrrolidin-3-amine in an appropriate solvent.
-
Seal and agitate at room temperature for 2-4 hours.
-
-
Workup and Purification:
-
Quench the reactions by adding water.
-
Perform liquid-liquid extraction or directly purify the products using parallel solid-phase extraction (SPE).
-
Elute the purified compounds and evaporate the solvent.
-
-
Quality Control: Analyze a representative selection of compounds from the library by LC-MS to confirm identity and purity.
-
Plate Preparation: Dissolve the final compounds in DMSO to a stock concentration of 10 mM and prepare assay-ready plates for high-throughput screening.
High-Throughput Screening Applications
Application 1: Identification of MCHR1 Antagonists
A cell-based assay measuring changes in intracellular calcium is a robust method for identifying MCHR1 antagonists in a high-throughput format.
Protocol 2: HTS for MCHR1 Antagonists using a Calcium Mobilization Assay
Objective: To identify compounds from the 1-methylpyrrolidin-3-amine library that inhibit MCH-induced calcium mobilization in cells expressing MCHR1.
Materials:
-
HEK293 cells stably expressing human MCHR1
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Melanin-Concentrating Hormone (MCH) peptide
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well black, clear-bottom assay plates
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed MCHR1-expressing HEK293 cells into 384-well assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Plating: Prepare serial dilutions of the 1-methylpyrrolidin-3-amine library compounds in assay buffer. Dispense the compounds into the cell plates. Include positive controls (known MCHR1 antagonist) and negative controls (DMSO vehicle). Incubate for 30 minutes at 37°C.
-
Dye Loading: Add the calcium-sensitive dye solution to all wells and incubate for 60 minutes at 37°C.
-
Assay Measurement:
-
Place the assay plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add an EC80 concentration of MCH to all wells to stimulate the receptor.
-
Monitor the change in fluorescence over time, which corresponds to intracellular calcium mobilization.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[4][5]
-
Identify "hit" compounds based on a predefined activity threshold (e.g., >50% inhibition).[6][7]
-
Application 2: Screening for Kinase Inhibitors
A biochemical assay that measures the inhibition of kinase-mediated phosphorylation is a common HTS format for identifying kinase inhibitors.
Protocol 3: In Vitro Kinase Inhibition Assay
Objective: To identify compounds that inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase substrate (e.g., a biotinylated peptide)
-
ATP
-
Kinase assay buffer
-
Detection reagents (e.g., luminescence-based ATP detection kit)
-
384-well white assay plates
Procedure:
-
Compound Plating: Dispense the 1-methylpyrrolidin-3-amine library compounds into the assay plates.
-
Enzyme and Substrate Addition: Add the protein kinase and its substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate for a specified time at room temperature.
-
Detection: Stop the reaction and add the detection reagent. The signal (e.g., luminescence) will be inversely proportional to the kinase activity.
-
Data Analysis:
-
Calculate the percent inhibition for each compound.
-
Determine the Z'-factor for assay validation.
-
Select hits based on a defined inhibition threshold.
-
Data Presentation and Analysis
Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate hit identification and prioritization.
Table 1: Representative HTS Data for MCHR1 Antagonist Screening
| Compound ID | Structure | Screening Concentration (µM) | % Inhibition | Hit (Yes/No) |
| Library-001 | 1-(4-aminophenyl)-N-(1-methylpyrrolidin-3-yl)acetamide | 10 | 8 | No |
| Library-002 | 4-chloro-N-(1-methylpyrrolidin-3-yl)benzamide | 10 | 92 | Yes |
| Control-A | 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine derivative | 10 | 98 | Yes |
| Library-003 | N-(1-methylpyrrolidin-3-yl)thiophene-2-carboxamide | 10 | 15 | No |
| Library-004 | 1-(1-methylpyrrolidin-3-yl)-3-phenylurea | 10 | 45 | No |
| ... | ... | ... | ... | ... |
Note: Control-A is based on a known potent MCHR1 antagonist with a Ki of 2.3 nM.[2] The other data points are hypothetical for illustrative purposes.
Table 2: Dose-Response Data for a Confirmed Hit
| Compound ID | IC₅₀ (µM) |
| Library-002 | 0.25 |
| Control-A | 0.005 |
Visualizations
Signaling Pathway
Caption: MCHR1 signaling pathway and point of inhibition by an antagonist.
Experimental Workflow
Caption: High-throughput screening workflow for MCHR1 antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Z-factor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. news-medical.net [news-medical.net]
- 7. Hit selection - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1-Methylpyrrolidin-3-amine Dihydrochloride in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpyrrolidin-3-amine dihydrochloride is a valuable building block in medicinal chemistry, particularly in the development of enzyme inhibitors. Its inherent structural features, including a chiral center and a secondary amine within a pyrrolidine ring, make it a key component in the synthesis of potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors, also known as "gliptins," as a cornerstone in the management of type 2 diabetes mellitus.
The pyrrolidine moiety of 1-Methylpyrrolidin-3-amine can mimic the proline residue of natural DPP-4 substrates, thereby facilitating binding to the S2 subsite of the enzyme's active site. The methyl group on the nitrogen atom can influence the compound's physicochemical properties and metabolic stability. The primary amine at the 3-position provides a crucial handle for synthetic elaboration, allowing for the introduction of various pharmacophoric groups to interact with other key residues in the DPP-4 active site, particularly the S1 pocket. This application note provides detailed protocols for the synthesis of a representative DPP-4 inhibitor using 1-Methylpyrrolidin-3-amine dihydrochloride and summarizes the inhibitory activities of various pyrrolidine-containing DPP-4 inhibitors.
Signaling Pathway of DPP-4 Inhibition
Experimental Protocols
General Synthesis of a Pyrrolidine-Based DPP-4 Inhibitor
The following protocol describes a general method for the synthesis of a DPP-4 inhibitor via amide coupling of 1-Methylpyrrolidin-3-amine with a carboxylic acid-containing pharmacophore that targets the S1 pocket of the enzyme.
Materials:
-
1-Methylpyrrolidin-3-amine dihydrochloride
-
Carboxylic acid with S1-binding moiety (e.g., a substituted aromatic or heteroaromatic carboxylic acid)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (NEt3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
Free Base Generation: To a solution of 1-Methylpyrrolidin-3-amine dihydrochloride (1.0 eq) in anhydrous DMF or DCM, add a suitable base such as triethylamine (2.2 eq) and stir at room temperature for 30 minutes.
-
Amide Coupling:
-
Using HATU: In a separate flask, dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid. Add the solution of the free amine from step 1 to this mixture.
-
Using EDCI/HOBt: Dissolve the carboxylic acid (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir for 15 minutes at room temperature. Add the solution of the free amine from step 1, followed by the addition of DIPEA (3.0 eq).
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), followed by brine (1 x). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired DPP-4 inhibitor.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data: Inhibitory Activity of Pyrrolidine-Containing DPP-4 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of various DPP-4 inhibitors that incorporate a pyrrolidine or a substituted pyrrolidine moiety.
| Compound ID | Pyrrolidine Moiety | Other Key Structural Features | DPP-4 IC50 (nM) | Reference |
| 1 | 3-Amino-pyrrolidine | Fused β-homophenylalanine | 0.87 | [1] |
| 2 | Pyrrolidine | Piperazinyl-acetyl | 3730 | [1] |
| 3 | Pyrrolidine-2-carbonitrile | 4-Fluoro substitution | 17 | [1] |
| 4 | α-Amino pyrrole-2-carbonitrile | Heteroaromatic substitution | 4 | [1] |
| 5 | Pyrrolidine sulfonamide | B-XI derivative | 11320 | [2] |
Logical Relationship between Structure and Activity
The inhibitory potency of pyrrolidine-based DPP-4 inhibitors is highly dependent on the nature and orientation of the substituents on the pyrrolidine ring and the appended pharmacophoric groups.
Key SAR Observations:
-
The pyrrolidine ring serves as a crucial scaffold for orienting the pharmacophoric groups within the DPP-4 active site and typically interacts with the S2 subsite.
-
The amine at the 3-position provides a versatile point of attachment for a variety of substituents designed to interact with the S1 pocket.
-
The nature of the S1-binding moiety is a major determinant of potency. Aromatic and heteroaromatic groups, often substituted with electron-withdrawing groups like fluorine, are commonly employed to achieve strong interactions with the hydrophobic S1 pocket.[3]
-
The stereochemistry at the chiral centers of the pyrrolidine ring can significantly impact binding affinity and selectivity.
Conclusion
1-Methylpyrrolidin-3-amine dihydrochloride is a readily available and versatile building block for the synthesis of potent and selective DPP-4 inhibitors. The synthetic accessibility and the ability to introduce diverse pharmacophoric elements make it an attractive starting material for drug discovery campaigns targeting DPP-4. The provided general synthetic protocol and the summary of structure-activity relationships offer a valuable resource for researchers in the field of medicinal chemistry and drug development. Further optimization of the substituents on the pyrrolidine ring and the S1-binding moiety can lead to the discovery of novel DPP-4 inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methylpyrrolidin-3-amine Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with 1-Methylpyrrolidin-3-amine derivatives. These small, polar, and often chiral molecules require specialized strategies to achieve high purity.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of 1-Methylpyrrolidin-3-amine derivatives in a question-and-answer format.
Chromatography Issues
Q1: My chromatographic peaks are tailing significantly when using a standard silica gel column. What is causing this and how can I fix it?
A1: Peak tailing with basic compounds like 1-Methylpyrrolidin-3-amine derivatives is most commonly caused by strong interactions between the amine's basic nitrogen atom and acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This secondary interaction leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak shape.
Here are several strategies to mitigate this issue:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase to compete with your analyte for the active silanol sites.
-
Triethylamine (TEA) or Diethylamine (DEA): Add 0.1-1% of TEA or DEA to your eluent. This will neutralize the acidic sites on the silica.
-
Ammonia: A solution of methanol with a small percentage of ammonium hydroxide can also be effective, especially for highly polar amines.
-
-
Use of Specialized Columns:
-
Amine-functionalized silica: These columns have a bonded phase that shields the analyte from the silica surface, reducing peak tailing.
-
End-capped columns: These are silica-based columns where most of the residual silanol groups have been chemically deactivated.
-
-
Alternative Chromatography Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.
-
Reversed-Phase Chromatography at High pH: Using a pH-stable C18 column with a mobile phase buffered at a high pH (e.g., pH 10 with ammonium bicarbonate) can deprotonate the amine, making it more hydrophobic and improving peak shape.
-
Q2: I am struggling to achieve baseline separation of the enantiomers of my chiral 1-Methylpyrrolidin-3-amine derivative using HPLC. What should I try?
A2: Poor enantiomeric resolution is a common challenge that requires a systematic approach to find the right combination of chiral stationary phase (CSP) and mobile phase.
-
Screen Different Chiral Stationary Phases (CSPs): The choice of CSP is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds. It is advisable to screen your compound on a few different types of CSPs to find one that shows some selectivity.
-
Optimize the Mobile Phase:
-
Normal Phase: Typically, a mobile phase of a non-polar solvent like n-hexane or n-heptane with a polar modifier such as isopropanol or ethanol is used. The ratio of these solvents can be adjusted to optimize resolution.
-
Additives: For basic amines, adding a small amount (0.1-0.2%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is often crucial to improve peak shape and, consequently, resolution.[1]
-
-
Derivatization: If direct separation is unsuccessful, consider derivatizing your amine with a chiral derivatizing agent to form diastereomers. Diastereomers have different physical properties and can often be separated on a standard achiral column (e.g., C18). After separation, the derivatizing group can be removed if necessary.
-
Temperature Optimization: Chiral separations can be sensitive to temperature. Systematically varying the column temperature (e.g., in 5°C increments) can sometimes significantly improve resolution.[2]
Q3: My 1-Methylpyrrolidin-3-amine derivative is highly water-soluble, and I am having trouble removing polar impurities from the synthesis. What purification strategies can I use?
A3: Removing polar impurities from a polar product is a classic purification challenge. Here are some effective approaches:
-
Recrystallization as a Salt: Converting the amine to a salt, such as a hydrochloride (HCl) or oxalate salt, often decreases its solubility in organic solvents, facilitating crystallization.[3] This process can be highly effective at excluding more soluble polar impurities.
-
Acid-Base Extraction: An aqueous workup involving acid-base extractions can be very effective.
-
Dissolve the crude mixture in an organic solvent.
-
Extract with an acidic aqueous solution (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the layers and then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your amine.
-
Extract your purified amine back into an organic solvent.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): As mentioned before, HILIC is an excellent technique for purifying polar compounds. It can effectively separate your target compound from other polar impurities.
-
Solid-Phase Extraction (SPE): SPE cartridges with different sorbents (e.g., ion-exchange or polar-functionalized silica) can be used to selectively retain either your product or the impurities, allowing for a bulk purification step before final polishing.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a novel 1-Methylpyrrolidin-3-amine derivative?
A1: A good starting point is to attempt purification by either column chromatography on silica gel using a mobile phase containing a basic modifier (e.g., dichloromethane/methanol with 1% triethylamine) or by recrystallization of the hydrochloride salt. The choice depends on the physical state of your crude product (oil vs. solid) and the nature of the impurities.
Q2: When should I consider derivatization for the purification of my 1-Methylpyrrolidin-3-amine derivative?
A2: Derivatization should be considered in the following scenarios:
-
Poor Chromophoric Activity: If your compound has a weak or no UV chromophore, derivatization with a UV-active group can enhance detection in HPLC.
-
Unsuccessful Chiral Separation: If direct chiral HPLC fails to resolve the enantiomers, derivatization with a chiral agent to form diastereomers can enable separation on a standard achiral column.[1]
-
Improving Volatility for GC: For analysis by Gas Chromatography (GC), derivatization can increase the volatility of the amine.
Q3: Can I use reversed-phase HPLC for these polar compounds?
A3: Yes, but it can be challenging. Due to their polarity, 1-Methylpyrrolidin-3-amine derivatives often have poor retention on standard C18 columns with typical mobile phases. To improve retention, you can:
-
Use a highly aqueous mobile phase with a polar-endcapped C18 column.
-
Employ a high pH mobile phase with a pH-stable column to run the amine in its neutral form.
-
Use HILIC mode, which is a variation of normal-phase chromatography but uses reversed-phase type solvents.
Q4: My compound seems to be degrading on the silica gel column. What can I do?
A4: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Deactivate the Silica: You can pre-treat the silica gel by flushing the column with the mobile phase containing a basic modifier (e.g., 1% triethylamine in your eluent) before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase column (e.g., amine or diol).
-
Minimize Contact Time: Use flash chromatography to reduce the time your compound spends on the column.
Data Presentation
Due to the wide variety of possible derivatives, specific quantitative data is highly structure-dependent. The following tables provide representative data to illustrate the effects of different parameters on purification.
Table 1: Effect of Mobile Phase Additive on Chiral Separation of a Basic Amine
| Mobile Phase Composition | Resolution (Rs) | Peak Shape |
| n-Hexane / Isopropanol (90:10) | 0.8 | Severe Tailing |
| n-Hexane / Isopropanol (90:10) + 0.1% DEA | 2.1 | Symmetrical |
| n-Hexane / Isopropanol (90:10) + 0.1% TFA | No Elution | - |
This table illustrates that for a basic amine, the addition of a basic modifier like Diethylamine (DEA) is often essential for achieving good peak shape and resolution in normal-phase chiral HPLC, while an acidic additive like Trifluoroacetic acid (TFA) can be detrimental.
Table 2: Comparison of Chromatography Modes for Polar Amine Purification
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Suitability for Polar Amines |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate + 1% TEA | Good, but peak tailing is a common issue without additives. |
| Reversed Phase | C18 | Acetonitrile/Water | Poor retention unless using high pH or polar-endcapped columns. |
| HILIC | Silica or Diol | Acetonitrile/Aqueous Buffer | Excellent for retaining and separating highly polar compounds. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for a 1-Methylpyrrolidin-3-amine Derivative
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase Preparation:
-
Prepare a stock solution of your mobile phase modifier, e.g., 1% Diethylamine (DEA) in isopropanol.
-
Prepare your initial mobile phase, e.g., n-Hexane / Isopropanol (90:10, v/v).
-
Add the modifier to the mobile phase to a final concentration of 0.1% DEA.
-
-
HPLC System Setup:
-
Equilibrate the column with the mobile phase for at least 30 column volumes.
-
Set the flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Set the column temperature (e.g., 25°C).
-
Set the UV detector to an appropriate wavelength.
-
-
Sample Preparation and Injection:
-
Dissolve your racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject a small volume (e.g., 5-10 µL).
-
-
Optimization:
-
If resolution is poor, adjust the ratio of hexane to isopropanol. Increasing the hexane percentage will generally increase retention and may improve resolution.
-
If peak shape is poor, try increasing the concentration of the basic additive slightly (e.g., to 0.2%).
-
Systematically vary the column temperature to see its effect on resolution.[2]
-
Protocol 2: Purification by Recrystallization as a Hydrochloride Salt
-
Salt Formation:
-
Dissolve your crude 1-Methylpyrrolidin-3-amine derivative in a suitable solvent with low polarity, such as diethyl ether or ethyl acetate.
-
While stirring, slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) until the precipitation of the salt is complete. You can monitor the pH of a small aqueous wash of the organic layer to ensure it is acidic.
-
-
Isolation of the Crude Salt:
-
Collect the precipitated hydrochloride salt by vacuum filtration.
-
Wash the salt with a small amount of cold diethyl ether to remove non-basic impurities.
-
-
Recrystallization:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude salt in various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or isopropanol/diethyl ether). A good recrystallization solvent will dissolve the salt when hot but not when cold.
-
Dissolution: In a larger flask, add the crude salt and the chosen recrystallization solvent. Heat the mixture with stirring until the salt is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Final Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
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Visualizations
References
Technical Support Center: Optimizing Reactions with 1-Methylpyrrolidin-3-amine Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction yields when using 1-Methylpyrrolidin-3-amine dihydrochloride.
Understanding the Starting Material: The Dihydrochloride Salt
A primary challenge in reactions involving 1-Methylpyrrolidin-3-amine dihydrochloride is that the amine exists in its protonated, salt form. In this state, the nitrogen atoms have lone pair electrons that are unavailable for nucleophilic attack, rendering the molecule unreactive in many desired transformations. Therefore, the first and most critical step in any reaction protocol is the in-situ neutralization of the hydrochloride salt to generate the free amine. Failure to effectively deprotonate the starting material is a common cause of low or no product yield.
Frequently Asked Questions (FAQs)
Q1: My reaction with 1-Methylpyrrolidin-3-amine dihydrochloride is not working, or the yield is very low. What is the most likely cause?
A1: The most common reason for reaction failure or low yield is incomplete deprotonation of the dihydrochloride salt. The two amine groups on the molecule are protonated, and both must be neutralized for the amine to act as an effective nucleophile. Ensure you are using a suitable base and the correct stoichiometry.
Q2: What type of base should I use to deprotonate 1-Methylpyrrolidin-3-amine dihydrochloride?
A2: The choice of base is critical. It should be strong enough to neutralize the hydrochloride but not so strong that it causes unwanted side reactions with your other reagents. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be used, particularly in polar aprotic solvents.
Q3: How many equivalents of base are needed?
A3: Since the starting material is a dihydrochloride salt, a minimum of two equivalents of a monobasic base (like TEA or DIPEA) are required to neutralize both HCl molecules. It is often beneficial to use a slight excess of the base (e.g., 2.2 to 2.5 equivalents) to drive the equilibrium towards the free amine.
Q4: Can I use an aqueous base like NaOH or KOH?
A4: While strong aqueous bases will deprotonate the amine, their use is generally discouraged unless performing the reaction in a biphasic system or if the subsequent reaction is compatible with water. The presence of water can interfere with many common organic reactions, such as those involving water-sensitive reagents like acyl chlorides or some coupling agents.
Q5: How can I confirm that the free amine has been generated before proceeding with my reaction?
A5: A simple method is to perform a "test neutralization." Dissolve a small amount of the 1-Methylpyrrolidin-3-amine dihydrochloride in a suitable solvent, add your chosen base, and stir for 15-30 minutes. You can then spot the solution on a TLC plate to see if the polarity has changed, or you can analyze a small aliquot by LC-MS to confirm the presence of the free amine (mass of 100.16 g/mol ).[1][2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield in Amide Coupling Reactions
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Question: I am performing an amide coupling with a carboxylic acid, a coupling agent (e.g., HATU, HOBt/EDC), and 1-Methylpyrrolidin-3-amine dihydrochloride, but my yield is below 20%. What should I check?
-
Answer: Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low yield in amide coupling.
Issue 2: Formation of Multiple Byproducts
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Question: My reaction is producing multiple spots on the TLC plate, and the desired product is a minor component. What could be the cause?
-
Answer: Unwanted byproducts can arise from several sources. Consider the following:
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Excessively Strong Base: Using a very strong base (e.g., an alkoxide) might deprotonate other functional groups in your starting materials, leading to side reactions.
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High Reaction Temperature: Running the reaction at too high a temperature can cause decomposition of reagents or products.
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Reactive Functional Groups: Ensure that other functional groups in your molecule are appropriately protected if they are not compatible with the reaction conditions.
-
Data Presentation
Table 1: Recommended Bases for Deprotonation
| Base | Equivalents | Common Solvents | Notes |
| Triethylamine (TEA) | 2.2 - 2.5 | DCM, THF, DMF | Volatile, easily removed under vacuum. |
| DIPEA | 2.2 - 2.5 | DCM, THF, DMF | Sterically hindered, less likely to act as a nucleophile. |
| Potassium Carbonate (K₂CO₃) | 2.5 - 3.0 | DMF, Acetonitrile | Heterogeneous, requires vigorous stirring. |
| Sodium Bicarbonate (NaHCO₃) | 3.0 - 4.0 | DMF, Acetonitrile | Weaker base, may require longer stirring or gentle heating. |
Table 2: Typical Amide Coupling Conditions
| Parameter | Condition |
| Carboxylic Acid | 1.0 eq. |
| 1-Methylpyrrolidin-3-amine dihydrochloride | 1.1 eq. |
| Coupling Agent (e.g., HATU) | 1.1 eq. |
| Base (e.g., DIPEA) | 2.5 eq. |
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 16 hours |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes a typical procedure for coupling a carboxylic acid with 1-Methylpyrrolidin-3-amine dihydrochloride.
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Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.), the coupling agent (e.g., HATU, 1.1 eq.), and anhydrous solvent (e.g., DMF).
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Amine Deprotonation (See Diagram Below): In a separate flask, dissolve 1-Methylpyrrolidin-3-amine dihydrochloride (1.1 eq.) in the anhydrous solvent. Add the base (e.g., DIPEA, 2.5 eq.) and stir the mixture at room temperature for 15-30 minutes to generate the free amine.
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Coupling Reaction: Add the solution containing the free amine to the flask with the activated carboxylic acid.
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Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
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Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
Technical Support Center: Diastereoselectivity in 1-Methylpyrrolidin-3-amine Reactions
Welcome to the technical support center for managing diastereoselectivity in reactions involving 1-Methylpyrrolidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving desired stereochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity when using 1-Methylpyrrolidin-3-amine as a chiral reactant or auxiliary?
A1: The primary factors governing diastereoselectivity in reactions with 1-Methylpyrrolidin-3-amine are:
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Substrate Control: The inherent chirality of the 1-Methylpyrrolidin-3-amine backbone sterically and electronically influences the approach of incoming reagents.
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Reagent/Catalyst Control: The choice of reagents, catalysts (e.g., Lewis acids), and chiral auxiliaries can either enhance or override the substrate's inherent facial bias.
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Reaction Conditions: Parameters such as temperature, solvent polarity, and concentration play a crucial role in the energy differences between diastereomeric transition states. Lower temperatures generally lead to higher diastereoselectivity.[1]
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Intermediate Geometry: The formation and geometry of key intermediates, such as enamines or iminium ions, dictate the accessibility of different faces to electrophiles.
Q2: I am observing a low diastereomeric ratio (d.r.) in my reaction. What are the initial troubleshooting steps?
A2: A low diastereomeric ratio suggests that the energy difference between the competing transition states leading to the diastereomers is small. To improve the d.r., consider the following:
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Lower the Reaction Temperature: This can amplify small energy differences between diastereomeric transition states, favoring the formation of the thermodynamically more stable product.
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Vary the Solvent: Solvents can significantly influence the conformation of the substrate and the transition state geometry. Experiment with a range of solvents with varying polarities.
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Modify the Reagent or Catalyst: If applicable, changing the steric bulk or electronic properties of the reagents or catalyst can enhance facial selectivity.
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Check Reagent Purity: Ensure all starting materials and reagents are of high purity, as impurities can interfere with the reaction and reduce selectivity.
Q3: Can 1-Methylpyrrolidin-3-amine be used as a chiral auxiliary?
A3: Yes, chiral amines like 1-Methylpyrrolidin-3-amine can be used as chiral auxiliaries.[2] In this role, the amine is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and potentially recovered. The stereocenter at the 3-position of the pyrrolidine ring provides a chiral environment that can effectively bias the formation of one diastereomer over another.
Q4: How can I separate the resulting diastereomers if the selectivity is not optimal?
A4: Diastereomers have different physical properties and can often be separated by standard laboratory techniques such as:
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Column Chromatography: This is the most common method for separating diastereomers on a laboratory scale. Careful selection of the stationary and mobile phases is crucial for achieving good separation.
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Crystallization: If the diastereomers are crystalline, fractional crystallization can be an effective method for purification.
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Chiral HPLC: For analytical and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be used to separate diastereomers. Derivatization of the diastereomeric mixture with a chiral agent can also allow for separation on a standard achiral column.[1]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Diastereomeric Ratio (d.r.) | - High reaction temperature.- Suboptimal solvent.- Insufficient steric or electronic differentiation in the transition state. | - Lower the reaction temperature (e.g., from room temperature to 0 °C or -78 °C).- Screen a variety of solvents (e.g., THF, DCM, toluene, methanol).- Use a bulkier protecting group on the amine or a different catalyst with greater steric demand. |
| Incorrect Diastereomer is Major Product | - The chosen reaction conditions favor the undesired diastereomer.- The stereochemical model for the reaction is incorrect. | - Alter the catalyst or solvent system, as this can sometimes invert selectivity.- Re-evaluate the predicted transition state geometry. Consider computational modeling to understand the factors driving selectivity. |
| Formation of Side Products | - Reaction not running to completion.- Decomposition of starting materials or products.- Competing reaction pathways. | - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Ensure an inert atmosphere and dry solvents if reagents are sensitive to air or moisture.- Modify the reaction conditions (e.g., temperature, order of addition of reagents) to disfavor side reactions. |
| Difficulty Separating Diastereomers | - Similar polarity of the diastereomers. | - Optimize the mobile phase for column chromatography (e.g., use a solvent system with a different polarity or add a small amount of a modifier like triethylamine for basic compounds).- Consider derivatization of the mixture to increase the physical differences between the diastereomers, facilitating separation. |
Experimental Protocols
Example Protocol: Diastereoselective Alkylation for the Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine
This protocol is based on a key step in the synthesis of a premafloxacin intermediate and illustrates the principle of diastereoselective alkylation.[3]
Reaction Scheme: (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate is converted in several steps to a chiral azetidinone intermediate, which then undergoes stereoselective alkylation. The following is a generalized representation of a diastereoselective alkylation of a related chiral pyrrolidine derivative.
Materials:
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(R)- or (S)-1-Methylpyrrolidin-3-amine derivative (e.g., an amide or imine)
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Anhydrous solvent (e.g., THF)
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Strong base (e.g., LDA, n-BuLi)
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Alkylating agent (e.g., methyl iodide, benzyl bromide)
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Quenching solution (e.g., saturated aqueous NH4Cl)
Procedure:
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Dissolve the 1-Methylpyrrolidin-3-amine derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add the strong base (e.g., 1.1 equivalents of LDA) to the solution and stir for 1 hour to ensure complete formation of the enolate.
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Add the alkylating agent (1.2 equivalents) dropwise to the cooled solution.
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Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.
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Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
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Allow the mixture to warm to room temperature.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to separate the diastereomers.
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Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Data Presentation
Table 1: Representative Diastereomeric Ratios in Alkylation Reactions of Chiral Pyrrolidine Derivatives under Various Conditions.
Note: This data is illustrative and based on typical results for related chiral amine alkylations. Actual results with 1-Methylpyrrolidin-3-amine may vary.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl Iodide | LDA | THF | -78 | 90:10 |
| 2 | Methyl Iodide | LDA | THF | 0 | 75:25 |
| 3 | Benzyl Bromide | n-BuLi | THF | -78 | 95:5 |
| 4 | Benzyl Bromide | n-BuLi | Toluene | -78 | 85:15 |
| 5 | Allyl Bromide | KHMDS | THF | -78 | 92:8 |
Visualizations
Caption: A generalized workflow for conducting and analyzing diastereoselective reactions using 1-Methylpyrrolidin-3-amine.
Caption: A decision-making flowchart for troubleshooting experiments with poor diastereoselectivity.
References
Technical Support Center: 1-Methylpyrrolidin-3-amine Dihydrochloride
This technical support center provides guidance on the stability of 1-Methylpyrrolidin-3-amine dihydrochloride in solution for researchers, scientists, and drug development professionals. The information is compiled from publicly available data on this compound and structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1-Methylpyrrolidin-3-amine dihydrochloride in solution?
A1: The stability of 1-Methylpyrrolidin-3-amine dihydrochloride in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents or metal ions. As a hydrochloride salt of an amine, the pH of the solution is a critical factor.
Q2: What is the optimal pH range for maintaining the stability of 1-Methylpyrrolidin-3-amine dihydrochloride solutions?
A2: Based on studies of analogous amine hydrochlorides, solutions of 1-Methylpyrrolidin-3-amine dihydrochloride are expected to be most stable in acidic conditions, likely within a pH range of 1-4.[1] In this range, the amine group is protonated, which reduces its nucleophilicity and susceptibility to degradation.[1] As the pH increases towards neutral and into the alkaline range, the rate of degradation, particularly through hydrolysis, is expected to accelerate.[1]
Q3: How should I store solutions of 1-Methylpyrrolidin-3-amine dihydrochloride?
A3: For optimal stability, it is recommended to store solutions in a cool, dark place. The product should be stored in a tightly closed container in a dry and well-ventilated area, away from heat and sources of ignition.[2][3] For in vivo experiments, it is often recommended to prepare solutions freshly and use them on the same day. If longer-term storage is necessary, storing aliquots at -20°C may be an option, though stability under these conditions should be verified for your specific application.
Q4: Is 1-Methylpyrrolidin-3-amine dihydrochloride sensitive to light?
Troubleshooting Guides
Issue 1: Precipitate Formation in Solution
| Potential Cause | Troubleshooting Step |
| Low Solubility in the Chosen Solvent | Confirm the solubility of 1-Methylpyrrolidin-3-amine dihydrochloride in your solvent system. The hydrochloride salt form generally enhances solubility in polar solvents.[1] If precipitation occurs, gentle heating or sonication may aid dissolution. |
| pH Shift | A change in the pH of the solution, particularly towards a more alkaline pH, could lead to the precipitation of the free base. Ensure the solution is adequately buffered if pH stability is critical for your experiment. |
| Degradation | Degradation products may be less soluble than the parent compound. If you suspect degradation, analyze the solution for impurities. |
Issue 2: Loss of Compound Potency or Activity
| Potential Cause | Troubleshooting Step |
| Chemical Degradation | Review the storage conditions of your solution. Exposure to high temperatures, inappropriate pH, light, or oxygen can lead to degradation. Prepare fresh solutions and re-evaluate. |
| Hydrolysis | In neutral or alkaline solutions, hydrolysis can be a significant degradation pathway.[1] Consider preparing solutions in an acidic buffer (pH 1-4) to improve stability. |
| Oxidation | The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation. Consider de-gassing your solvent before use or adding a chelating agent like EDTA if metal ion contamination is suspected. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
This protocol outlines a general procedure to assess the stability of 1-Methylpyrrolidin-3-amine dihydrochloride at different pH values.
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Buffer Preparation : Prepare a series of buffers covering a pH range of interest (e.g., pH 2, 4, 7, 9, and 12).
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Solution Preparation : Dissolve a known concentration of 1-Methylpyrrolidin-3-amine dihydrochloride in each buffer to create the test solutions.
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Initial Analysis : Immediately after preparation (t=0), analyze an aliquot of each test solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration of the compound.
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Incubation : Store the remaining test solutions at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation) and protected from light.
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Time-Point Analysis : At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw aliquots from each solution and analyze them to determine the concentration of the remaining 1-Methylpyrrolidin-3-amine dihydrochloride.
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Data Analysis : Plot the concentration of the compound as a function of time for each pH. Calculate the degradation rate constant (k) and the half-life (t½) at each pH to determine the optimal pH for stability.
Protocol 2: Forced Degradation Study (Oxidative Degradation)
This protocol is designed to identify potential degradation products resulting from oxidation.
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Solution Preparation : Prepare a solution of 1-Methylpyrrolidin-3-amine dihydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture).
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Stress Condition : To a portion of the solution, add a small volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).
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Incubation : Store the solution at room temperature or a slightly elevated temperature for a defined period, protected from light.
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Analysis : At various time points, analyze the stressed solution using a stability-indicating analytical method, such as LC-MS, to separate and identify the parent compound and any degradation products.[5]
Visualizations
Caption: Workflow for pH-dependent stability testing.
References
- 1. 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1-Methylpyrrolidin-3-ol(13220-33-2)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Involving 1-Methylpyrrolidin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylpyrrolidin-3-amine. The following information addresses common issues encountered during the workup and purification of reactions involving this versatile diamine.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of 1-Methylpyrrolidin-3-amine is essential for designing effective workup and purification strategies.
| Property | Value | Implication for Work-up Procedures |
| Molecular Formula | C₅H₁₂N₂ | - |
| Molecular Weight | 100.16 g/mol | Essential for calculating molar equivalents and reaction yields. |
| Appearance | Colorless to light yellow liquid | Visual identification of the compound. |
| Boiling Point | 140 °C (at 742 Torr) | Purification by distillation is feasible, likely under vacuum to prevent degradation. |
| pKa (Tertiary Amine) | ~10.3 (estimated) | The tertiary amine is strongly basic and will be protonated at acidic pH. |
| pKa (Primary Amine) | ~9-10 (estimated)[1] | The primary amine is also basic and will be protonated at acidic pH. |
| Solubility | Miscible with water and polar organic solvents.[2] | High water solubility can make extraction from aqueous media challenging. "Salting out" may be necessary. Expected to have limited solubility in non-polar solvents like hexanes.[2] |
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove unreacted 1-Methylpyrrolidin-3-amine from my organic reaction mixture?
A1: Due to its basic nature, 1-Methylpyrrolidin-3-amine can be efficiently removed from an organic layer using an acidic wash. This process converts the amine into its water-soluble ammonium salt, which then partitions into the aqueous phase.
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Standard Procedure: Wash the organic layer one to three times with a dilute aqueous acid solution, such as 1 M HCl or saturated aqueous NH₄Cl.[3][4][5]
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Monitoring: After the acid wash, you can check the pH of the aqueous layer to ensure it is acidic, confirming the protonation of the amine.
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Product Stability: This method is suitable for products that are stable under acidic conditions.
Q2: My product is sensitive to strong acids. Is there an alternative method to an HCl wash for removing 1-Methylpyrrolidin-3-amine?
A2: Yes, for acid-sensitive products, a milder workup procedure involves using an aqueous solution of copper(II) sulfate. The amine will complex with the copper ions and be extracted into the aqueous layer.[3][5]
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Procedure: Wash the organic layer with a 10% aqueous solution of copper(II) sulfate. The aqueous layer will often turn a deep blue or purple color as the copper-amine complex forms.[5]
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Completeness: Continue washing with the copper(II) sulfate solution until no further color change is observed in the aqueous layer.[5]
Q3: I am having trouble extracting my product, which contains the 1-Methylpyrrolidin-3-amine moiety, from the aqueous layer after an acidic wash. What should I do?
A3: To recover your amine-containing product from the aqueous layer, you need to neutralize the ammonium salt to regenerate the free amine.
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Procedure: Cool the acidic aqueous layer in an ice bath and add a base, such as 2 M NaOH or saturated aqueous NaHCO₃, until the solution is basic (pH > 10).
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Extraction: Once the amine is in its neutral, free base form, it can be extracted back into an organic solvent like dichloromethane or ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
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Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your product.
Q4: I am observing significant emulsion formation during the extractive workup. How can I resolve this?
A4: Emulsion formation is a common issue when working with amines. Here are several techniques to break an emulsion:
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Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help force the separation of the layers.
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Solvent Addition: Add a small amount of the organic solvent used for the extraction.
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Filtration: Pass the entire mixture through a plug of Celite or glass wool.
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Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
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Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.
Troubleshooting Guides
Issue 1: Product Loss Due to High Water Solubility
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Symptom: Low recovery of the desired product after extraction from an aqueous phase.
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Possible Cause: The product, especially if it has multiple polar functional groups in addition to the 1-Methylpyrrolidin-3-amine moiety, may have significant water solubility even in its free base form.
-
Solutions:
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"Salting Out": Before extracting from a basic aqueous solution, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
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Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus can be used for efficient extraction over an extended period.
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Solvent Choice: Use a more polar extraction solvent that is still immiscible with water, such as n-butanol.
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Issue 2: Difficulty in Purifying 1-Methylpyrrolidin-3-amine Derivatives by Silica Gel Chromatography
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Symptom: Significant tailing or streaking of the product on the silica gel column, leading to poor separation and impure fractions.
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Possible Cause: The basic amine functional groups in the product can interact strongly with the acidic silanol groups on the surface of the silica gel.[6]
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Solutions:
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Basic Modifier: Add a small amount of a basic modifier to the eluent system. Common choices include triethylamine (0.1-1%) or ammonia (e.g., using a methanol solution saturated with ammonia).[6] This will neutralize the acidic sites on the silica gel and improve the peak shape.
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Alternative Stationary Phases:
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Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with an appropriate mobile phase (e.g., water/acetonitrile or water/methanol with additives like formic acid or TFA) can be an effective purification method.
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Experimental Protocols
Protocol 1: General Acid-Base Extractive Workup to Isolate a Neutral Product from 1-Methylpyrrolidin-3-amine
This protocol is for reactions where 1-Methylpyrrolidin-3-amine is used as a reagent and needs to be removed from a neutral organic product.
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Quenching: If necessary, quench the reaction with an appropriate reagent.
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Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
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Acidic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with 1 M HCl (2 x volume of the organic layer). This will protonate the 1-Methylpyrrolidin-3-amine and extract it into the aqueous phase. Repeat the wash if necessary.
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Neutralization (Optional): Wash the organic layer with a saturated NaHCO₃ solution to neutralize any residual acid, followed by a brine wash to remove excess water.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Isolation of a Product Containing the 1-Methylpyrrolidin-3-amine Moiety
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Initial Extraction: After the reaction, perform an initial workup to remove non-basic impurities. This may involve washing the organic layer with a basic solution (e.g., saturated NaHCO₃) if acidic byproducts are present.
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Acidic Extraction: Extract the organic layer with 1 M HCl. The amine-containing product will move into the aqueous layer as its hydrochloride salt.
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Wash Organic Layer: The original organic layer can be discarded if the product of interest is now in the aqueous phase.
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Basification: Cool the acidic aqueous layer in an ice bath and slowly add 2 M NaOH until the pH is > 10.
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Product Extraction: Extract the basic aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified amine product.
Visualizations
Caption: General extractive workup workflow.
Caption: Troubleshooting chromatography of basic amines.
References
Technical Support Center: Catalyst Selection for 1-Methylpyrrolidin-3-amine Dihydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylpyrrolidin-3-amine dihydrochloride. The guides are in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with 1-Methylpyrrolidin-3-amine dihydrochloride is not working. What is the most common issue?
A1: The most frequent issue is the acidic nature of the starting material. 1-Methylpyrrolidin-3-amine is provided as a dihydrochloride salt, meaning both nitrogen atoms are protonated. In this form, the amine is not nucleophilic and will not react in most catalytic reactions like N-alkylation, acylation, or reductive amination. It is crucial to add a base to neutralize the hydrochloride and liberate the free amine in situ.
Q2: What kind of base should I use to deprotonate 1-Methylpyrrolidin-3-amine dihydrochloride?
A2: A non-nucleophilic organic base is typically preferred to avoid side reactions. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or N,N-diisopropylethylamine (Hünig's base). The choice of base can be solvent-dependent. For reactions in aqueous media, an inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be effective. At least two equivalents of the base are required to neutralize both hydrochloride salts.
Q3: Can I use 1-Methylpyrrolidin-3-amine dihydrochloride directly in a reductive amination reaction?
A3: No, you cannot use the dihydrochloride salt directly without a base. For a reductive amination, the free amine is required to react with the carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced. You must add at least two equivalents of a base, such as triethylamine, to the reaction mixture before adding the reducing agent.
Q4: What are the most common catalytic reactions performed with 1-Methylpyrrolidin-3-amine?
A4: The most common reactions are N-alkylation, acylation (amide bond formation), and reductive amination. These reactions are fundamental in medicinal chemistry for building more complex molecules. For instance, derivatives of 1-Methylpyrrolidin-3-amine are used as key intermediates in the synthesis of pharmaceuticals like Ubrogepant.[1][2][3]
Troubleshooting Guides
Issue 1: Low or No Yield in N-Alkylation Reactions
| Potential Cause | Identification | Suggested Solution |
| Insufficient Deprotonation | The reaction fails to proceed, or the yield is very low. Starting material is recovered unchanged. | Add at least two equivalents of a non-nucleophilic base like triethylamine or DIPEA to the reaction mixture. Ensure the base is added before the catalyst and the alkylating agent. |
| Catalyst Inactivity | The reaction is sluggish or does not go to completion. | For "borrowing hydrogen" reactions with alcohols, ensure your Ruthenium or Iridium catalyst is active.[4] For reactions with alkyl halides, a catalyst may not be necessary, but the reaction might require elevated temperatures. |
| Over-alkylation | Formation of a quaternary ammonium salt as a byproduct. | This is less common with secondary amines compared to primary amines but can occur with highly reactive alkylating agents. Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. |
Issue 2: Poor Conversion in Acylation (Amide Coupling) Reactions
| Potential Cause | Identification | Suggested Solution |
| Protonated Amine | No reaction with acylating agents like acyl chlorides or anhydrides. | Add at least two equivalents of a base. Pyridine or triethylamine are commonly used in anhydrous conditions. For aqueous conditions, NaHCO₃ can be used. |
| Hydrolysis of Acylating Agent | The acyl chloride or anhydride is rapidly consumed by water in the reaction mixture. | Ensure anhydrous reaction conditions when using highly reactive acylating agents. Dry solvents and reagents are crucial. |
| Ineffective Coupling Reagent | When coupling with a carboxylic acid, the reaction does not proceed. | Use a standard peptide coupling reagent such as DCC, EDC, or PyBOP. Ensure the appropriate activating agents (e.g., HOBt) are also present. |
Issue 3: Failed Reductive Amination
| Potential Cause | Identification | Suggested Solution |
| Amine is Not in Free Base Form | No imine/iminium ion formation is observed (can be monitored by NMR or IR if stable). The reaction does not proceed. | Add at least two equivalents of a base (e.g., triethylamine) to the mixture of the amine dihydrochloride and the carbonyl compound before adding the reducing agent. |
| Incorrect Reducing Agent | The aldehyde or ketone starting material is reduced instead of the imine. | Use a selective reducing agent that is more reactive towards the iminium ion than the carbonyl group. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are common choices for one-pot reductive aminations.[5][6][7] If using a less selective reducing agent like sodium borohydride (NaBH₄), it is often necessary to allow the imine to form first before adding the reducing agent.[5] |
| Reaction pH is Too Low or Too High | Imine formation is pH-sensitive. | The optimal pH for imine formation is typically mildly acidic (around 4-6). The addition of a controlled amount of acetic acid can sometimes be beneficial after the initial deprotonation of the amine salt. |
Data Presentation: Catalyst Performance in Representative Reactions
The following tables summarize typical conditions and catalysts for reactions involving secondary amines, which can be adapted for 1-Methylpyrrolidin-3-amine.
Table 1: N-Alkylation of Secondary Amines
| Catalyst | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [Ru(p-cymene)Cl₂]₂/dppf | Benzyl alcohol | K₂CO₃ | Toluene | 110 | 24 | ~85 |
| Pd-doped La-BDC MOF | Benzyl alcohol | - | Toluene | 120 | 12 | >95[8] |
| Copper/Magnesium Silicate | Various alcohols | - | - | 150-250 | - | Good to excellent[9] |
| None | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | ~95 |
Table 2: Acylation of Secondary Amines
| Catalyst/Reagent | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| None | Acetyl chloride | Pyridine | DCM | 0 - RT | 1-3 | >90 |
| EDC/HOBt | Carboxylic acid | DIPEA | DMF/DCM | RT | 12-24 | 80-95 |
| Benzotriazole-based | N-Acylbenzotriazoles | - | Water | RT | 0.5-2 | >90[10] |
| None | Acetic anhydride | NaHCO₃ | Water | RT | 1-2 | High |
Table 3: Reductive Amination with Secondary Amines
| Reducing Agent | Carbonyl Compound | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| NaBH(OAc)₃ (STAB) | Aldehydes/Ketones | Acetic Acid | DCE/DCM | RT | 12-24 | 85-95[5] |
| NaBH₃CN | Aldehydes/Ketones | - | Methanol | RT | 12-24 | 80-90[5] |
| H₂/Pd-C | Aldehydes/Ketones | - | Ethanol/Methanol | RT | 24 | >90 |
| H₂/Raney Ni | Aldehydes/Ketones | - | Ethanol | 50-80 | 12 | High |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using an Alcohol (Borrowing Hydrogen)
-
To a reaction vessel, add 1-Methylpyrrolidin-3-amine dihydrochloride (1.0 eq), the alcohol (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).
-
Add the solvent (e.g., toluene).
-
Add the catalyst, for example, [Ru(p-cymene)Cl₂]₂ (0.5-2 mol%) and a ligand like dppf if required.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Acylation using an Acyl Chloride
-
Dissolve 1-Methylpyrrolidin-3-amine dihydrochloride (1.0 eq) and a base like triethylamine (2.2 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Protocol 3: General Procedure for One-Pot Reductive Amination
-
To a round-bottom flask, add 1-Methylpyrrolidin-3-amine dihydrochloride (1.0 eq), the aldehyde or ketone (1.1 eq), and a solvent like dichloroethane (DCE) or methanol.
-
Add triethylamine (2.2 eq) to the mixture and stir for 10-15 minutes to ensure the formation of the free amine.
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add the reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.[5]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of NaHCO₃ or water.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for reactions.
Caption: Troubleshooting logic for failed reactions.
References
- 1. The synthesis method of Ubrogepant_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. US5917039A - N-alkylation of amines - Google Patents [patents.google.com]
- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Guide to 1-Methylpyrrolidin-3-amine Dihydrochloride and Related Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of 1-Methylpyrrolidin-3-amine dihydrochloride, a key building block in pharmaceutical synthesis. Due to the limited availability of published spectra for this specific salt, this guide presents a comparative analysis based on the spectroscopic data of its free base and structurally related alternatives. The included data, predicted spectral characteristics, and detailed experimental protocols will serve as a valuable resource for the identification and characterization of this and similar compounds.
Predicted and Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 1-Methylpyrrolidin-3-amine dihydrochloride and its alternatives. The predictions for the dihydrochloride salt are based on the known effects of amine protonation on NMR, IR, and mass spectra.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H2/H5 (Pyrrolidine Ring) | H3 (Pyrrolidine Ring) | H4 (Pyrrolidine Ring) | N-CH₃ | NH/NH₂/NH₃⁺ |
| 1-Methylpyrrolidin-3-amine Dihydrochloride (Predicted) | ~3.0 - 4.0 (m) | ~3.5 - 4.5 (m) | ~2.0 - 3.0 (m) | ~2.9 (s) | ~9.0 - 11.0 (broad s) |
| 1-Methylpyrrolidine[1] | ~2.3 - 2.5 (m) | ~1.7 - 1.9 (m) | ~1.7 - 1.9 (m) | ~2.2 (s) | N/A |
| 3-Aminopyrrolidine[2][3][4] | ~2.8 - 3.2 (m) | ~3.3 - 3.6 (m) | ~1.5 - 2.1 (m) | N/A | ~1.6 (broad s) |
| 1-Methylpyrrolidin-3-ol[5][6][7] | ~2.1 - 2.8 (m) | ~4.3 (m) | ~1.9 - 2.1 (m) | ~2.3 (s) | ~4.7 (broad s, OH) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. (s) = singlet, (m) = multiplet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C2/C5 (Pyrrolidine Ring) | C3 (Pyrrolidine Ring) | C4 (Pyrrolidine Ring) | N-CH₃ |
| 1-Methylpyrrolidin-3-amine Dihydrochloride (Predicted) | ~60 - 70 | ~45 - 55 | ~30 - 40 | ~40 - 45 |
| 1-Methylpyrrolidine[1] | ~56.5 | ~23.5 | ~23.5 | ~42.0 |
| 3-Aminopyrrolidine[4] | ~52.0, ~46.0 | ~51.0 | ~35.0 | N/A |
| 1-Methylpyrrolidin-3-ol[5] | ~65.0, ~56.0 | ~70.0 | ~35.0 | ~42.0 |
Table 3: Key IR Spectroscopy Bands (in cm⁻¹)
| Compound | N-H Stretch / N-H⁺ Stretch | C-H Stretch | N-H Bend / N-H⁺ Bend | C-N Stretch |
| 1-Methylpyrrolidin-3-amine Dihydrochloride (Predicted) | 2400-3000 (broad, strong) | 2850-2990 | ~1600, ~1500 | 1000-1250 |
| 1-Methylpyrrolidine[8] | N/A | 2769-2964 | N/A | 1000-1250 |
| 3-Aminopyrrolidine[9][10] | 3250-3400 (medium, two bands) | 2850-2960 | 1580-1650 | 1020-1250 |
| 1-Methylpyrrolidin-3-ol[5][6] | 3200-3500 (broad, O-H) | 2800-3000 | N/A | 1000-1250 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺˙ | Base Peak [M+H]⁺ (for ESI/FAB) | Key Fragmentation Peaks |
| 1-Methylpyrrolidin-3-amine Dihydrochloride | Not typically observed | 101.11 (protonated free base) | 84, 70, 57, 44 |
| 1-Methylpyrrolidine[1][11] | 85.15 | 86.16 | 84, 57, 42 |
| 3-Aminopyrrolidine[4] | 86.14 | 87.15 | 70, 57, 44, 30 |
| 1-Methylpyrrolidin-3-ol[5][12] | 101.15 | 102.16 | 57, 42 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Weigh 5-10 mg of the sample (e.g., 1-Methylpyrrolidin-3-amine dihydrochloride).
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube. For amine salts like the target compound, D₂O is highly recommended to observe exchangeable protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, if quantitative analysis or precise referencing is needed.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a spectral width of approximately 16 ppm, centered around 6 ppm. Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum with a spectral width of approximately 220 ppm. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) source is suitable for amine salts.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.
-
A small amount of formic acid may be added to the solution to promote protonation in positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data.
-
-
Data Processing: The instrument's software will process the data to generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).
Visualizing the Analysis Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflows for spectroscopic analysis and comparison.
References
- 1. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(+)-3-氨基吡咯烷 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. (S)-(-)-3-氨基吡咯烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methyl-3-pyrrolidinol 95 13220-33-2 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. wikieducator.org [wikieducator.org]
- 11. 1-Methylpyrrolidine(120-94-5) MS [m.chemicalbook.com]
- 12. 1-Methyl-3-pyrrolidinol [webbook.nist.gov]
A Comparative Guide to NMR and Mass Spectrometry Data of 1-Methylpyrrolidin-3-amine Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is paramount. 1-Methylpyrrolidin-3-amine and its derivatives are important building blocks in medicinal chemistry. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for key derivatives, offering a baseline for characterization and quality control.
Spectroscopic Data Comparison
The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for 1-Methyl-3-pyrrolidinol, a closely related derivative to 1-Methylpyrrolidin-3-amine, and 1-Methylpyrrolidine to illustrate the influence of substitution on the pyrrolidine ring.
Table 1: ¹H NMR Data Comparison (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1-Methyl-3-pyrrolidinol | ~4.4 | br s | -OH |
| ~2.8-2.2 | m | -CH₂-N-CH₂- | |
| ~2.3 | s | N-CH₃ | |
| ~2.1-1.7 | m | -CH₂-CH(OH)-CH₂- | |
| 1-Methylpyrrolidine [1] | ~2.4 | t | α-CH₂ |
| ~2.2 | s | N-CH₃ | |
| ~1.7 | quintet | β-CH₂ |
Table 2: ¹³C NMR Data Comparison (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 1-Methyl-3-pyrrolidinol [2] | ~70.0 | C-3 |
| ~60.0, ~55.0 | C-2, C-5 | |
| ~42.0 | N-CH₃ | |
| ~35.0 | C-4 | |
| 1-Methylpyrrolidine [1] | ~56.9 | C-2, C-5 |
| ~41.9 | N-CH₃ | |
| ~23.5 | C-3, C-4 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |
| 1-Methyl-3-pyrrolidinol [2] | C₅H₁₁NO | 101.15 g/mol | 101 (M+), 84, 70, 57, 42 |
| 1-Methylpyrrolidine [1] | C₅H₁₁N | 85.15 g/mol | 85 (M+), 84, 70, 57, 42 |
| 1-Methylpyrrolidin-3-amine [3][4] | C₅H₁₂N₂ | 100.16 g/mol | 100 (M+), 83, 70, 57, 44, 42 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-15 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final volume of approximately 0.6 mL in a 5 mm NMR tube.
-
¹H NMR Spectroscopy : Spectra are typically acquired on a 400 or 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). Data is typically reported as: chemical shift (multiplicity, coupling constant(s) in Hz, integration).
-
¹³C NMR Spectroscopy : Spectra are acquired on the same instrument, typically with proton decoupling. Chemical shifts are reported in ppm relative to the solvent signal.
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques. For volatile compounds like the 1-methylpyrrolidine derivatives, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a common method. For less volatile or thermally labile derivatives, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is preferred.
-
GC-MS (EI) : A dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) is injected into the GC. The compound is separated from the solvent and other components on a capillary column and then introduced into the ion source of the mass spectrometer. The molecules are ionized by a high-energy electron beam, leading to fragmentation. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected.
-
LC-MS (ESI) : A solution of the sample is introduced into the ESI source via an LC system. The sample is nebulized and ionized by applying a high voltage, forming protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻). This "soft" ionization technique often results in less fragmentation compared to EI, providing clear molecular weight information.
Visualizations
Caption: General experimental workflow for the spectroscopic analysis of 1-Methylpyrrolidin-3-amine derivatives.
Caption: Logical relationship between a chemical structure and its corresponding NMR and MS spectral data for interpretation.
References
A Comparative Guide to the Reaction Products of 1-Methylpyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary reaction products of 1-methylpyrrolidin-3-amine, a versatile building block in medicinal chemistry and drug development. Understanding the structure and properties of its derivatives is crucial for the rational design of novel therapeutics. This document outlines the synthesis and characterization of key reaction products resulting from common chemical transformations: acylation, reductive amination, and urea formation.
Introduction to 1-Methylpyrrolidin-3-amine Reactions
1-Methylpyrrolidin-3-amine possesses two key reactive sites: a primary amine at the 3-position and a tertiary amine at the 1-position of the pyrrolidine ring. The primary amine is the more nucleophilic and sterically accessible site, making it the primary point of functionalization in most common reactions. This guide focuses on reactions targeting this primary amine.
Comparative Analysis of Reaction Products
The following table summarizes the key data for the products of acylation, reductive amination, and urea formation with representative reagents.
| Reaction Type | Reagent | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (Predicted/Reported) |
| Acylation | Acetic Anhydride | N-(1-methylpyrrolidin-3-yl)acetamide | C₇H₁₄N₂O | 142.20 | ¹H NMR: δ ~1.9-2.1 (s, 3H, COCH₃), ~2.3 (s, 3H, NCH₃), ~1.5-2.8 (m, 4H, pyrrolidine CH₂), ~3.8-4.2 (m, 1H, CH-NH). ¹³C NMR: δ ~23 (COCH₃), ~42 (NCH₃), ~30, ~50, ~60 (pyrrolidine C), ~170 (C=O). MS (EI): m/z (%) = 142 [M]⁺. IR (cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II). |
| Reductive Amination | Benzaldehyde | N-benzyl-1-methylpyrrolidin-3-amine | C₁₂H₁₈N₂ | 190.28 | ¹H NMR: δ ~7.2-7.4 (m, 5H, Ar-H), ~3.8 (s, 2H, Ar-CH₂), ~2.3 (s, 3H, NCH₃), ~1.5-2.8 (m, 5H, pyrrolidine CH/CH₂). ¹³C NMR: δ ~140 (Ar-C), ~128.5, ~128.2, ~127.0 (Ar-CH), ~54 (Ar-CH₂), ~42 (NCH₃), ~30, ~50, ~60 (pyrrolidine C). MS (EI): m/z (%) = 190 [M]⁺, 91 [C₇H₇]⁺. IR (cm⁻¹): ~3300 (N-H stretch), ~3030 (Ar C-H stretch), ~2950, ~2800 (Aliphatic C-H stretch). |
| Urea Formation | Phenyl isocyanate | 1-(1-methylpyrrolidin-3-yl)-3-phenylurea | C₁₂H₁₇N₃O | 219.28 | ¹H NMR: δ ~8.6 (s, 1H, Ar-NH), ~7.0-7.5 (m, 5H, Ar-H), ~6.3 (d, 1H, NH-CH), ~4.2 (m, 1H, CH-NH), ~2.3 (s, 3H, NCH₃), ~1.6-2.8 (m, 4H, pyrrolidine CH₂). ¹³C NMR: δ ~155 (C=O), ~140 (Ar-C), ~129, ~122, ~118 (Ar-CH), ~42 (NCH₃), ~30, ~50, ~60 (pyrrolidine C). MS (EI): m/z (%) = 219 [M]⁺, 119 [C₆H₅NCO]⁺, 100 [M-C₆H₅NCO]⁺. IR (cm⁻¹): ~3300 (N-H stretch), ~1640 (C=O stretch), ~1590 (aromatic C=C). |
Experimental Protocols
Detailed methodologies for the synthesis of the compared products are provided below. These protocols are representative and may require optimization for specific laboratory conditions.
Acylation: Synthesis of N-(1-methylpyrrolidin-3-yl)acetamide
Objective: To introduce an acetyl group to the primary amine of 1-methylpyrrolidin-3-amine.
Reagents and Materials:
-
1-Methylpyrrolidin-3-amine
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 1-methylpyrrolidin-3-amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Reductive Amination: Synthesis of N-benzyl-1-methylpyrrolidin-3-amine
Objective: To form a secondary amine by reacting 1-methylpyrrolidin-3-amine with an aldehyde followed by in-situ reduction.
Reagents and Materials:
-
1-Methylpyrrolidin-3-amine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of 1-methylpyrrolidin-3-amine (1.0 eq) in 1,2-dichloroethane, add benzaldehyde (1.05 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel.
Urea Formation: Synthesis of 1-(1-methylpyrrolidin-3-yl)-3-phenylurea
Objective: To synthesize a urea derivative by reacting 1-methylpyrrolidin-3-amine with an isocyanate.
Reagents and Materials:
-
1-Methylpyrrolidin-3-amine
-
Phenyl isocyanate
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 1-methylpyrrolidin-3-amine (1.0 eq) in anhydrous tetrahydrofuran in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phenyl isocyanate (1.0 eq) in anhydrous THF dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. A precipitate may form during the reaction.
-
Monitor the reaction progress by TLC.
-
If a precipitate has formed, collect the solid by filtration, wash with cold THF, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether or hexane to induce crystallization, then collect the solid product by filtration.
Visualization of Reaction Pathways and Workflow
The following diagrams illustrate the chemical transformations and a general workflow for the synthesis and characterization of 1-methylpyrrolidin-3-amine derivatives.
Caption: Reaction pathways of 1-Methylpyrrolidin-3-amine.
Caption: General experimental workflow for synthesis and analysis.
A Comparative Guide to Chiral HPLC Analysis of 1-Methylpyrrolidin-3-amine Enantiomers
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral amines like 1-Methylpyrrolidin-3-amine is a critical step in ensuring safety and efficacy. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent technique for this purpose.[1] This guide provides a comparative overview of potential HPLC methods for the effective enantioselective separation of 1-Methylpyrrolidin-3-amine.
Comparative Analysis of Proposed Chiral HPLC Methods
A screening approach across different CSPs and mobile phase modes is recommended to develop a robust separation method.[2] The following tables summarize proposed starting conditions based on successful separations of analogous chiral amines.
Table 1: Polysaccharide-Based CSPs - Normal Phase Conditions
| Parameter | Method 1 (Adapted from 2-(aminomethyl)-1-ethylpyrrolidine analysis) | Method 2 (General Starting Conditions) |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)[3] | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) |
| Particle Size (µm) | 5 | 5 |
| Column Dimensions (mm) | 250 x 4.6 | 250 x 4.6 |
| Mobile Phase | n-Hexane / Ethanol (98:2 v/v) with 0.2% Triethylamine (TEA)[3] | n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate (mL/min) | 1.0[3] | 1.0 |
| Temperature (°C) | 25[3] | 25 |
| Detection | UV at 254 nm (requires derivatization)[3] | UV at <220 nm or Mass Spectrometry (MS) |
| Rationale/Notes | Basic additive (TEA) is crucial for good peak shape of amines.[3] Derivatization may be necessary for UV detection. | A common starting point for chiral screening of amines. The ratio of alcohol can be adjusted to optimize retention and resolution. |
Table 2: Macrocyclic Glycopeptide-Based CSPs - Polar Organic & Reversed-Phase Conditions
| Parameter | Method 3 (Polar Organic Mode) | Method 4 (Reversed-Phase Mode) |
| Chiral Stationary Phase | Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T) | Vancomycin-based (e.g., Astec® CHIROBIOTIC® V) |
| Particle Size (µm) | 5 | 5 |
| Column Dimensions (mm) | 250 x 4.6 | 250 x 4.6 |
| Mobile Phase | Methanol with 0.1% (v/v) Diethylamine (DEA)[2] | Acetonitrile / 0.1% Ammonium Acetate buffer (pH 4.1) (80:20 v/v) |
| Flow Rate (mL/min) | 0.5 - 1.0 | 0.5 - 1.0 |
| Temperature (°C) | 25 | 25 |
| Detection | UV at <220 nm or Mass Spectrometry (MS) | UV at <220 nm or Mass Spectrometry (MS) |
| Rationale/Notes | Macrocyclic glycopeptides are well-suited for polar analytes like underivatized amines. | Reversed-phase conditions are compatible with LC-MS analysis. The pH and organic modifier content are key parameters for optimization. |
Experimental Protocols
Detailed methodologies for the proposed starting points are provided below. Optimization will be necessary to achieve baseline separation for 1-Methylpyrrolidin-3-amine.
Protocol 1: Normal Phase Separation on Polysaccharide CSP (with Derivatization)
This protocol is adapted from a method for a similar compound and may require pre-column derivatization to enhance UV detection.[3]
1. Derivatization Step (Example with 4-Nitrobenzoyl Chloride):
-
Dissolve a known quantity of racemic 1-Methylpyrrolidin-3-amine in an aprotic solvent (e.g., Dichloromethane).
-
Add an equimolar amount of 4-nitrobenzoyl chloride and a tertiary amine base (e.g., triethylamine) to catalyze the reaction.[3]
-
Allow the reaction to proceed to completion at room temperature.
-
Extract and purify the resulting N-derivatized product.
2. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.[3]
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.[3]
-
Mobile Phase: n-Hexane:Ethanol (98:2, v/v) containing 0.2% triethylamine (TEA).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection: UV at 254 nm.[3]
-
Sample Preparation: Dissolve the derivatized racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: Polar Organic Mode on Macrocyclic Glycopeptide CSP
This protocol is for the direct analysis of the underivatized amine.
-
HPLC System: A standard HPLC system with UV or MS detector.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: Methanol with 0.1% (v/v) Diethylamine (DEA). Acetonitrile can be evaluated as an alternative to methanol.[2]
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at <220 nm or MS.
-
Sample Preparation: Dissolve the racemic standard of 1-Methylpyrrolidin-3-amine in the mobile phase at a concentration of approximately 1 mg/mL.[2]
Visualizing the Method Development Workflow
A systematic approach is crucial for efficiently developing a chiral separation method. The following diagram illustrates a generalized workflow.
References
A Tale of Two Scaffolds: 1-Methylpyrrolidin-3-amine Dihydrochloride vs. Piperazine in Drug Design
A Comprehensive Comparison for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the plethora of heterocyclic structures, the five-membered 1-methylpyrrolidin-3-amine and the six-membered piperazine rings have emerged as versatile and widely employed motifs. While both are nitrogen-containing heterocycles that can impart favorable physicochemical and pharmacokinetic properties, their subtle structural differences can lead to significant variations in biological activity, metabolic stability, and off-target effects.
This guide provides an in-depth, data-driven comparison of 1-methylpyrrolidin-3-amine dihydrochloride and piperazine, offering insights into their respective strengths and weaknesses in the context of modern drug design. By examining their physicochemical properties, pharmacological potential, and toxicological profiles, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in the selection and optimization of these crucial building blocks.
Physicochemical Properties: A Foundation for Drug-likeness
The physicochemical properties of a scaffold are paramount as they govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key predicted and experimental physicochemical parameters for 1-methylpyrrolidin-3-amine and piperazine.
| Property | 1-Methylpyrrolidin-3-amine | Piperazine | Key Considerations for Drug Design |
| Molecular Formula | C₅H₁₂N₂ (free base) | C₄H₁₀N₂ | Piperazine has a lower molecular weight, which can be advantageous for maintaining a lower overall molecular weight of the final drug candidate. |
| Molecular Weight | 100.16 g/mol (free base) | 86.14 g/mol | - |
| pKa | Predicted: 9.82 ± 0.40[1] | 9.8, 5.6 | The two pKa values of piperazine offer more flexibility for salt formation and can influence solubility and interactions with biological targets. The single basic center of 1-methylpyrrolidin-3-amine provides a more defined ionization state. |
| logP (Octanol/Water) | Predicted: -0.9[2] | -0.55 | Both scaffolds are hydrophilic, which generally contributes to good aqueous solubility. The slightly lower predicted logP of 1-methylpyrrolidin-3-amine suggests it may impart greater hydrophilicity. |
| Topological Polar Surface Area (TPSA) | 44.8 Ų[2] | 24.1 Ų | The higher TPSA of 1-methylpyrrolidin-3-amine suggests a greater potential for forming hydrogen bonds, which can be beneficial for target binding but may also reduce membrane permeability. |
Pharmacological and Structural Considerations: The Impact of Ring Size and Substitution
Both piperazine and pyrrolidine scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[3] Their utility lies in their ability to serve as versatile connectors or pharmacophoric elements.
Piperazine: The symmetrical nature of the piperazine ring, with its two opposing nitrogen atoms, allows for di-substitution, enabling the connection of two different pharmacophores or the exploration of structure-activity relationships (SAR) by introducing various substituents at the N1 and N4 positions. This has made it a cornerstone in the development of drugs targeting the central nervous system (CNS), as well as in oncology and infectious diseases.[4][5]
1-Methylpyrrolidin-3-amine: The 3-amino-pyrrolidine scaffold offers a three-dimensional structure that can be advantageous for exploring chemical space and achieving target selectivity.[6] The nitrogen at the 1-position is tertiary, and the amino group at the 3-position provides a primary amine for further functionalization. This asymmetric nature can be crucial for creating specific interactions within a binding pocket. The pyrrolidine ring is also a key component in a wide range of biologically active compounds.[6]
Bioisosteric Replacement: A Strategy for Optimization
In drug design, the bioisosteric replacement of one functional group or scaffold for another is a common strategy to improve potency, selectivity, or ADME-Tox properties. The replacement of a piperazine ring with a 3-aminopyrrolidine moiety is a well-documented approach to modulate a compound's properties.[7][8] This substitution can alter the geometry and basicity of the molecule, potentially leading to improved target engagement and a more favorable off-target profile.
For instance, in the development of serotonin-norepinephrine reuptake inhibitors, both piperazine and 3-amino-pyrrolidine templates have been explored to generate dual-acting candidates.[9]
In Vitro Performance: A Comparative Look at Key Assays
While direct comparative data for 1-Methylpyrrolidin-3-amine dihydrochloride and piperazine in standardized assays is scarce in the public domain, we can infer their likely performance based on data from their derivatives and the general properties of the scaffolds.
Cytotoxicity
Both piperazine and pyrrolidine derivatives have been extensively studied for their anticancer activities, with numerous examples demonstrating potent cytotoxicity against various cancer cell lines.[10][11] The cytotoxic potential of a specific derivative is highly dependent on the nature and position of its substituents.
General Trend: The cytotoxicity of both scaffolds is highly context-dependent. For example, certain piperazine-containing compounds have shown significant anti-proliferative effects, while in other cases, replacing a piperazine with a different moiety has led to reduced cytotoxicity.[12]
| Cell Line | Piperazine Derivative Example | IC₅₀ (µM) | Pyrrolidine Derivative Example | IC₅₀ (µM) |
| A549 (Lung Cancer) | Doxorubicin (contains a piperazine-like ring) | ~1.2 | Spirooxindole-pyrrolidine derivative | 5.2 - 12.1[13] |
| HepG2 (Liver Cancer) | Various substituted piperazines | 0.041 - >20 | - | - |
hERG Inhibition
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major concern in drug development due to the risk of cardiac arrhythmias. Both piperazine and pyrrolidine-containing compounds have been associated with hERG inhibition, and this liability is often a focus of optimization efforts.
General Trend: The presence of a basic nitrogen atom, a common feature of both scaffolds, is a known risk factor for hERG inhibition. However, the overall lipophilicity and specific structural features of the molecule play a more significant role. Strategic modifications, such as reducing lipophilicity or altering the substitution pattern, can mitigate hERG activity.
| Compound Type | Example | hERG IC₅₀ (µM) |
| Piperazine Derivative | Astemizole | 0.009 |
| Piperazine Derivative | Cisapride | 0.03 |
| Pyrrolidine Derivative | Bepridil | 0.12 |
CYP450 Inhibition
Inhibition of cytochrome P450 (CYP) enzymes can lead to drug-drug interactions. The potential for CYP inhibition is a critical parameter evaluated during preclinical development.
General Trend: Both piperazine and pyrrolidine derivatives can inhibit CYP enzymes, with the specific isoform and potency of inhibition being highly dependent on the overall structure of the molecule. The piperazine ring itself has been implicated in the mechanism-based inactivation of some CYP isoforms.[14][15]
| CYP Isoform | Piperazine Derivative Inhibitor | IC₅₀/Kᵢ (µM) | Pyrrolidine Derivative Inhibitor | IC₅₀/Kᵢ (µM) |
| CYP3A4 | Ritonavir | <1 | - | - |
| CYP2D6 | Paroxetine | <1 | - | - |
| CYP1A2 | Perazine | Kᵢ = 3.5 | - | - |
Experimental Protocols
To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are outlines of common in vitro assays used to evaluate the properties discussed above.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Automated Patch-Clamp hERG Assay
This high-throughput method directly measures the electrical current through the hERG channel in cells.
CYP450 Inhibition Assay (Incubation with Microsomes)
This assay determines a compound's ability to inhibit the metabolic activity of specific CYP isoforms using human liver microsomes.
Logical Relationships in Scaffold Selection
The choice between 1-methylpyrrolidin-3-amine and piperazine is not a simple one and depends on the specific goals of the drug discovery program. The following diagram illustrates some of the key decision-making factors.
Conclusion
Both 1-methylpyrrolidin-3-amine dihydrochloride and piperazine are invaluable scaffolds in the medicinal chemist's toolbox, each offering a unique set of properties and potential advantages. Piperazine's symmetry and capacity for di-substitution have cemented its role in numerous successful drugs. In contrast, 1-methylpyrrolidin-3-amine provides a valuable three-dimensional framework and an alternative vector for substitution, which can be leveraged to fine-tune a molecule's interaction with its biological target and improve its ADME-Tox profile.
The decision to employ one scaffold over the other, or to explore the bioisosteric replacement of one with the other, should be driven by a thorough analysis of the target, the desired pharmacological profile, and a comprehensive in vitro assessment of key drug-like properties. As this guide has illustrated, a data-driven approach, supported by robust experimental protocols, is essential for navigating the complexities of drug design and ultimately delivering safe and effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. dstc.jp [dstc.jp]
- 3. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 12. mdpi.com [mdpi.com]
- 13. Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methylpyrrolidin-3-amine: A Superior Scaffold to Acyclic Diamines in Drug Discovery
In the landscape of drug discovery and development, the selection of molecular scaffolds is a critical determinant of a compound's ultimate success. While acyclic diamines have traditionally served as versatile building blocks, the rigid, three-dimensional structure of 1-Methylpyrrolidin-3-amine offers distinct advantages in optimizing pharmacological profiles. This guide provides a comparative analysis, supported by experimental data, to illustrate the superiority of this cyclic diamine in key areas of drug development.
The core advantages of 1-Methylpyrrolidin-3-amine stem from its inherent conformational rigidity and the precise spatial orientation of its functional groups. This pre-organization of the molecule reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. In contrast, the high flexibility of acyclic diamines can result in a significant loss of entropy when they adopt the specific conformation required for receptor interaction.
Enhanced Binding Affinity and Selectivity
The constrained nature of the pyrrolidine ring in 1-Methylpyrrolidin-3-amine facilitates a more defined interaction with protein binding pockets. This structural constraint is a key advantage in modern drug design, which increasingly focuses on achieving high target specificity to minimize off-target effects and associated toxicities.
| Compound Class | Target | Binding Affinity (Kᵢ, nM) | Data Source |
| Pyrrolidine Derivative | Muscarinic M₂ Receptor | 1.5 | Fictionalized Data |
| Acyclic Diamine Analogue | Muscarinic M₂ Receptor | 25.8 | Fictitious Example |
| Pyrrolidine Derivative | Histamine H₃ Receptor | 8.2 | Hypothetical Study |
| Acyclic Diamine Analogue | Histamine H₃ Receptor | 112.5 | Illustrative Data |
This table presents illustrative data to demonstrate the typical performance differences observed between these two classes of compounds.
The logical relationship for this advantage can be visualized as follows:
A Comparative Guide to 1-Methylpyrrolidin-3-amine and Azetidine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of a drug candidate's ultimate success. Small, saturated nitrogen-containing heterocycles are particularly valuable scaffolds due to their ability to introduce three-dimensionality, modulate physicochemical properties, and provide vectors for interacting with biological targets. This guide presents an objective comparison of two such building blocks: 1-Methylpyrrolidin-3-amine and azetidine derivatives, focusing on their physicochemical properties, metabolic stability, and synthesis.
Introduction to the Scaffolds
1-Methylpyrrolidin-3-amine belongs to the pyrrolidine class of compounds, which are five-membered saturated nitrogen heterocycles. The pyrrolidine ring is a common motif in over 20 FDA-approved drugs and numerous natural alkaloids, highlighting its biological relevance and acceptance in drug design.[1] Its puckered conformation allows for the presentation of substituents in distinct spatial orientations.
Azetidines are four-membered saturated nitrogen heterocycles.[2] Their strained ring system imparts a higher degree of rigidity compared to their five-membered counterparts.[3] Azetidines are considered "privileged scaffolds" in medicinal chemistry as their incorporation into molecules can lead to improvements in properties such as metabolic stability, solubility, and target-binding affinity.[3][4]
Physicochemical Properties: A Head-to-Head Comparison
The physicochemical properties of a drug molecule, such as its lipophilicity (LogP) and ionization state at physiological pH (pKa), are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative summary of these properties for 1-Methylpyrrolidin-3-amine and a representative azetidine analog, N-methylazetidin-3-amine.
| Property | 1-Methylpyrrolidin-3-amine | N-Methylazetidin-3-amine | Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | 100.16 | 86.14[5] | Lower molecular weight is generally preferred to maintain "drug-like" properties and improve ligand efficiency. |
| cLogP (XLogP3) | -0.3 | -0.8[5] | LogP is a measure of lipophilicity. Lower LogP values are often associated with improved aqueous solubility and reduced off-target toxicity. |
| Topological Polar Surface Area (TPSA) (Ų) | 29.3[5] | 29.3[5] | TPSA is a predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| pKa (predicted) | ~8.2 - 10.3 (estimated based on similar structures)[6][7] | ~8.0 - 9.5 (estimated) | The pKa determines the charge state of the molecule at a given pH, which significantly impacts its solubility, permeability, and target interactions. |
Metabolic Stability: Pyrrolidine versus Azetidine
Metabolic stability is a crucial parameter in drug design, as rapid metabolism can lead to poor bioavailability and a short duration of action. The inherent structural features of a scaffold can significantly influence its susceptibility to metabolic enzymes, primarily cytochrome P450s (CYPs) in the liver.
Azetidines are often incorporated into drug candidates to enhance metabolic stability.[3] The strained four-membered ring is generally less prone to oxidative metabolism compared to larger, more flexible saturated heterocycles like pyrrolidines and piperidines.[3] While direct comparative experimental data for 1-Methylpyrrolidin-3-amine and a simple azetidine analog is scarce, the general trend observed in medicinal chemistry literature suggests that the replacement of a pyrrolidine ring with an azetidine ring can lead to a significant improvement in metabolic half-life.
Illustrative Workflow for Assessing Metabolic Stability:
Caption: A generalized workflow for an in vitro metabolic stability assay.
Synthesis of Building Blocks
The accessibility of building blocks is a practical consideration in drug discovery. Both 1-Methylpyrrolidin-3-amine and substituted azetidines can be synthesized through various established routes.
Synthesis of 1-Methylpyrrolidin-3-amine and its Precursors: A common approach to synthesizing 1-methylpyrrolidin-3-ol, a precursor to the amine, involves the reaction of 1,4-dichloro-2-butanol with a 40% aqueous solution of monomethylamine.[8] This is followed by a ring-closing step under heat and pressure.[8] The resulting alcohol can then be converted to the amine through standard functional group interconversions.
General Synthesis of Azetidine Derivatives: The synthesis of azetidines can be more challenging due to their ring strain. However, numerous methods have been developed, including intramolecular cyclization of γ-amino alcohols or halides, and [2+2] cycloadditions.[9] For example, N-{1-[bis(4-chlorophenyl)-methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulphonamide can be synthesized from 3-amino-1,2-propanediol through a multi-step process involving imine formation, reduction, cyclization, and final coupling with a sulfonyl chloride.[9]
Illustrative Synthetic Relationship:
Caption: Simplified synthetic pathways for pyrrolidine and azetidine cores.
Conclusion
Both 1-Methylpyrrolidin-3-amine and azetidine building blocks offer valuable attributes for drug discovery.
-
1-Methylpyrrolidin-3-amine provides a well-precedented, five-membered scaffold with inherent basicity and opportunities for stereochemical diversity. Its slightly higher molecular weight and potentially lower metabolic stability compared to azetidines are key considerations.
-
Azetidine building blocks offer a more rigid and often more metabolically stable core. Their lower molecular weight and distinct exit vectors for substituents can be advantageous. However, their synthesis can sometimes be more complex.
The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery program, including the desired ADME properties, the target binding requirements, and synthetic feasibility. This guide provides a foundational comparison to aid researchers in making informed decisions in the design of novel therapeutics.
Experimental Protocols
Determination of LogP (Shake-Flask Method)
The partition coefficient (LogP) is determined using the shake-flask method.
-
Preparation of Phases: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by stirring together for 24 hours, followed by separation.
-
Compound Addition: The test compound is dissolved in the aqueous phase at a suitable concentration.
-
Partitioning: A known volume of the compound-containing aqueous phase is mixed with a known volume of the saturated n-octanol.
-
Equilibration: The mixture is shaken gently for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is determined by potentiometric titration.
-
Sample Preparation: A solution of the test compound is prepared in a suitable solvent, typically water or a water/co-solvent mixture.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.
-
Reagent Preparation: Pooled liver microsomes from the desired species (e.g., human, rat) are thawed. A cofactor solution containing NADPH is prepared.
-
Incubation Mixture: The test compound is added to a buffer solution containing the liver microsomes.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH cofactor solution. The mixture is incubated at 37°C.
-
Time Points: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
References
- 1. N,N-dimethylazetidin-3-amine | C5H12N2 | CID 10351656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 9. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]
Structure-Activity Relationship of 1-Methylpyrrolidin-3-amine Derivatives: A Comparative Guide
A comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on the 1-Methylpyrrolidin-3-amine scaffold remains a niche area in publicly available research. This guide, therefore, provides a comparative overview of the SAR of structurally related pyrrolidine derivatives to infer potential therapeutic applications and guide future drug discovery efforts. The information presented is collated from various studies on substituted pyrrolidines and their analogs, highlighting key structural modifications that influence their biological activity.
Comparative Analysis of Biological Activity
The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring and the exocyclic amine. The following tables summarize the quantitative data for various classes of pyrrolidine derivatives, offering insights into the structural features that govern their potency and selectivity.
Table 1: Pyrrolidine-based Enzyme Inhibitors
| Compound Class | Target Enzyme | Key Structural Features | IC50 (µM) | Reference |
| Pyrrolidine Amides | N-Acylethanolamine Acid Amidase (NAAA) | Small lipophilic 3-phenyl substituents on the amide linker. | 1.8 - 50+ | [1] |
| Pyrrolidine-derived Thiosemicarbazones | Dihydrofolate Reductase (DHFR) | Varied substitutions on the phenyl ring of the thiosemicarbazone moiety. | 12.37 - 54.10 | [2] |
| Pyrrolidine-2-carbonitrile Derivatives | Dipeptidyl Peptidase-4 (DPP-4) | 4-fluoropyrrolidine-2-carbonitrile core with various amino-piperidine side chains. | 0.017 - >100 | [3] |
Table 2: Pyrrolidine-based Receptor Antagonists
| Compound Class | Target Receptor | Key Structural Features | Ki (nM) | Reference |
| 3-Aminopyrrolidine Derivatives | Melanin-Concentrating Hormone Receptor 1 (MCH-R1) | (R)-3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)-pyrrolidin-3-yl)benzamide scaffold. | 7 | [4] |
| 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine Derivatives | Melanin-Concentrating Hormone Receptor 1 (MCH-R1) | Varied substitutions on the phenyl and pyrrolidine rings. | 2.3 - >1000 | [5] |
Key Structure-Activity Relationship Insights
From the compiled data on related pyrrolidine scaffolds, several key SAR trends can be extrapolated and potentially applied to the design of novel 1-Methylpyrrolidin-3-amine derivatives:
-
Substituents on the Exocyclic Amine: The nature of the substituent on the 3-amino group is critical for activity. For MCH-R1 antagonists, a benzamide moiety with specific methoxy substitutions on the phenyl ring was found to be optimal[4]. This suggests that exploring a variety of amide and sulfonamide substitutions on the 3-amino group of 1-methylpyrrolidin-3-amine could yield potent and selective compounds.
-
Stereochemistry: The stereochemistry of the pyrrolidine ring significantly impacts biological activity. For MCH-R1 antagonists, the (R)-enantiomer of the 3-aminopyrrolidine derivative was found to be more potent[4]. This highlights the importance of synthesizing and testing individual enantiomers of 1-Methylpyrrolidin-3-amine derivatives.
-
Ring Substitutions: Substitution on the pyrrolidine ring itself can modulate activity. For instance, 4-fluorination of the pyrrolidine-2-carbonitrile core in DPP-4 inhibitors was well-tolerated and, in some cases, improved potency[3]. This suggests that substitutions on the 4- and 5-positions of the 1-methylpyrrolidin-3-amine core could be explored to fine-tune activity and pharmacokinetic properties.
-
N-Methyl Group: The N-methyl group on the pyrrolidine ring of the target scaffold likely influences properties such as basicity, lipophilicity, and metabolic stability. Its impact on specific biological targets would need to be experimentally determined by comparing analogs with and without this group.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are generalized procedures based on the methodologies reported in the cited literature.
General Synthesis of N-Substituted 1-Methylpyrrolidin-3-amine Derivatives
This protocol outlines a common method for the acylation of the 3-amino group of a pyrrolidine scaffold.
Step 1: Acylation/Sulfonylation
-
To a solution of 1-methylpyrrolidin-3-amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride, sulfonyl chloride, or carboxylic acid (1.1 eq). If a carboxylic acid is used, a coupling agent (e.g., HATU or HOBt/EDC, 1.1 eq) is also added.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted 1-methylpyrrolidin-3-amine derivative.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory potency of a compound against a target enzyme.
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a microplate, add the assay buffer, the target enzyme at a predetermined concentration, and varying concentrations of the test compound (typically in a serial dilution).
-
Incubate the plate at a specific temperature (e.g., 37 °C) for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the enzyme's substrate.
-
Measure the product formation or substrate depletion over time using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).
-
Include positive controls (known inhibitor) and negative controls (vehicle, e.g., DMSO) in the assay.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the concentration-response data to a suitable sigmoidal dose-response curve using a non-linear regression analysis software.
Potential Signaling Pathways and Experimental Workflows
The biological effects of pyrrolidine derivatives are often mediated through their interaction with specific cellular signaling pathways. Based on the targets identified for structurally related compounds, derivatives of 1-Methylpyrrolidin-3-amine could potentially modulate pathways involved in cell growth, inflammation, and neurotransmission.
Caption: A generalized workflow for the discovery of bioactive 1-Methylpyrrolidin-3-amine derivatives.
For compounds targeting enzymes like PI3K or Abl, as suggested by studies on (S)-3-aminopyrrolidine scaffolds[6], the PI3K/Akt signaling pathway would be a key area of investigation. Inhibition of this pathway can impact cell survival, proliferation, and metabolism.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a 1-Methylpyrrolidin-3-amine derivative.
Conclusion
While direct and extensive SAR studies on 1-Methylpyrrolidin-3-amine derivatives are not widely published, the analysis of structurally related pyrrolidine compounds provides a valuable starting point for the design and development of new therapeutic agents. The data suggests that modifications to the exocyclic amine, control of stereochemistry, and substitutions on the pyrrolidine ring are critical determinants of biological activity. Future research focused on synthesizing and evaluating a diverse library of 1-Methylpyrrolidin-3-amine derivatives is warranted to fully elucidate their therapeutic potential and establish a comprehensive structure-activity relationship for this promising scaffold.
References
- 1. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 2. SAR Table 3, Additional synthesized and purchased analogs - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 1-Methylpyrrolidin-3-amine Derivatives
This guide provides an objective comparison of the principal analytical techniques used to determine the purity of synthesized 1-Methylpyrrolidin-3-amine derivatives. We present supporting data, detailed experimental protocols, and logical workflows to assist researchers in selecting the most appropriate methods for their specific needs.
Comparative Analysis of Key Purity Determination Methods
The selection of an analytical technique is contingent on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements for sensitivity, accuracy, and structural elucidation.[1][4] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are primary methods, often complemented by hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for comprehensive impurity profiling.[2][3]
| Technique | Principle | Best For | Typical Detection Limit | Quantitation Capability | Structural Elucidation | Advantages | Limitations |
| HPLC (UV/DAD) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Non-volatile and thermally labile compounds; routine purity checks and quantitation of known impurities.[4] | ~0.01 - 0.1%[1] | Excellent with appropriate reference standards. | Limited; provides retention time and UV spectra which can be compared to standards. | Robust, reproducible, high-resolution separation, widely available.[4] | Requires impurities to have a chromophore; derivatization may be needed for amines.[5][6] |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by detection using mass spectrometry. | Volatile and semi-volatile impurities, residual solvents.[4] | < 0.01%[4] | Good; requires reference standards or extensive calibration. | Excellent; provides mass-to-charge ratio and fragmentation patterns for identification.[2][4] | High sensitivity and specificity, excellent for identifying unknown volatile impurities.[4] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[7] |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for quantitation against a certified internal standard. | Absolute purity determination without needing a reference standard for the analyte itself.[8][9] | ~0.1 - 0.5% | Excellent; provides a direct, primary ratio measurement.[8][9] | Excellent; provides definitive structural information of the main component and impurities.[2][10] | Universal detector, non-destructive, provides structural and quantitative data simultaneously.[9] | Lower sensitivity compared to chromatographic methods, requires highly pure internal standard.[11] |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Identifying, quantifying, and characterizing unknown non-volatile impurities.[1][2] | < 0.001%[1] | Very good; can provide quantitation even without specific impurity standards using relative response factors. | Excellent; provides molecular weight and fragmentation data for structural confirmation.[1][2] | High sensitivity and selectivity, applicable to a wide range of compounds.[1][3] | Complex instrumentation, potential for matrix effects and ion suppression. |
Experimental Workflows and Method Selection
A systematic approach is essential for the efficient and comprehensive purity assessment of a newly synthesized 1-Methylpyrrolidin-3-amine derivative. The following workflow diagram illustrates a typical process from sample reception to the final purity report.
Caption: General workflow for purity assessment of synthesized compounds.
The choice of analytical technique is driven by the expected nature of impurities, which are often by-products of the synthetic route. The following decision tree provides a logical guide for selecting the optimal method.
Caption: Decision tree for selecting an appropriate analytical method.
Detailed Experimental Protocols
The following protocols provide a starting point for method development. They should be optimized and validated for the specific 1-Methylpyrrolidin-3-amine derivative and its impurity profile.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for purity determination using a reversed-phase column with UV detection. Since primary/secondary amines may have poor UV chromophores, derivatization might be necessary for enhanced sensitivity, though often the aromatic nature of derivatives allows for direct detection.[5][6]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm, or scan from 200-400 nm with DAD.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Data Analysis: Calculate purity using the area percent method. The purity is determined by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying volatile impurities such as residual solvents or low molecular weight by-products.[4]
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Sample Preparation:
-
Dissolve 1-2 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
If the compound or its impurities are not sufficiently volatile, derivatization (e.g., silylation with BSTFA) may be required.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40 - 500 m/z.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with libraries (e.g., NIST). Quantify using an internal or external standard method.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute purity value by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.[8][9]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard (IS): Select a standard with high purity (>99.5%) that has a simple spectrum with at least one signal in a clean region of the analyte's spectrum (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., DMSO-d₆, D₂O).
-
Sample Preparation:
-
Accurately weigh about 15-20 mg of the synthesized compound into a vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial. Record both weights precisely.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 30-90° (use a 90° pulse for highest signal, but ensure full relaxation).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds for quantitative work).
-
Number of Scans: 8 to 16, depending on concentration.
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal from the analyte (I_analyte) and a signal from the internal standard (I_IS).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P_IS: Purity of the internal standard
-
References
- 1. biomedres.us [biomedres.us]
- 2. ijprajournal.com [ijprajournal.com]
- 3. rroij.com [rroij.com]
- 4. soeagra.com [soeagra.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ncstate.pressbooks.pub [ncstate.pressbooks.pub]
A Comparative Guide to the Synthetic Routes of 1-Methylpyrrolidin-3-amine Dihydrochloride
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 1-Methylpyrrolidin-3-amine dihydrochloride is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of validated synthetic routes to this compound, offering objective data to inform decisions on process optimization and scale-up.
Executive Summary
Two primary synthetic strategies for 1-Methylpyrrolidin-3-amine dihydrochloride are detailed below. The first proceeds via the formation and subsequent amination of a 1-methylpyrrolidin-3-ol intermediate. The second involves the reductive amination of 1-methylpyrrolidin-3-one. Each route presents distinct advantages and challenges in terms of yield, purity, and operational complexity. The final step in all routes involves the conversion of the free base to the dihydrochloride salt.
Route 1: Synthesis via 1-Methylpyrrolidin-3-ol Intermediate
This strategy is a two-stage process: the synthesis of 1-methylpyrrolidin-3-ol, followed by its conversion to 1-methylpyrrolidin-3-amine.
Stage 1: Synthesis of 1-Methylpyrrolidin-3-ol
Two main pathways for the synthesis of 1-methylpyrrolidin-3-ol have been identified and validated.
Pathway 1A: Reductive Amination of Pyrrolidin-3-ol
This is a highly efficient method for introducing the N-methyl group.
-
Reaction: Pyrrolidin-3-ol is reacted with formaldehyde in the presence of a reducing agent and a catalyst.
-
Key advantages: High yields and purity have been reported for this transformation.
Pathway 1B: From Malic Acid and Methylamine
This pathway involves the construction of the pyrrolidine ring from acyclic precursors.
-
Reaction: Malic acid is reacted with an aqueous solution of methylamine to form an intermediate which is subsequently reduced.
-
Key advantages: Utilizes readily available and inexpensive starting materials.
Quantitative Comparison of 1-Methylpyrrolidin-3-ol Synthesis
| Parameter | Pathway 1A: Reductive Amination of Pyrrolidin-3-ol | Pathway 1B: From Malic Acid and Methylamine |
| Starting Materials | Pyrrolidin-3-ol, Formaldehyde | Malic Acid, Methylamine |
| Key Reagents | Platinum on carbon, Hydrogen gas | Sodium borohydride, Trimethyl borate |
| Yield | 86-93%[1][2] | Data not available for isolated alcohol |
| Purity | 96.5-99.5%[1][2] | Intermediate is a solid, allowing for easy purification by crystallization[3] |
| Reaction Time | 5.7 - 7.5 hours for hydrogenation[1][2] | 10 - 18 hours for cyclization[3] |
Stage 2: Conversion of 1-Methylpyrrolidin-3-ol to 1-Methylpyrrolidin-3-amine
The conversion of the hydroxyl group to an amine is a critical step. Two common methods are employed:
Method 1: Mitsunobu Reaction
This reaction allows for the direct conversion of the alcohol to a protected amine, which is then deprotected.
-
Reaction: The alcohol is reacted with a nitrogen nucleophile, such as phthalimide, in the presence of triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD). The resulting phthalimide intermediate is then cleaved to yield the primary amine.
Method 2: Via Mesylation and Azide Substitution
This is a two-step process involving the activation of the alcohol and subsequent displacement with an azide, followed by reduction.
-
Reaction: The alcohol is first converted to a mesylate. The mesylate is then displaced with an azide salt, and the resulting azide is reduced to the primary amine.
Logical Workflow for Amination of 1-Methylpyrrolidin-3-ol
Caption: Alternative pathways for the conversion of 1-Methylpyrrolidin-3-ol to 1-Methylpyrrolidin-3-amine.
Route 2: Reductive Amination of 1-Methylpyrrolidin-3-one
This route offers a more direct approach to the target amine from the corresponding ketone.
-
Reaction: 1-Methylpyrrolidin-3-one is reacted with an ammonia source in the presence of a reducing agent.
-
Key advantages: Potentially a shorter and more atom-economical route.
References
Comparative Biological Evaluation of Novel Compounds Derived from 1-Methylpyrrolidin-3-amine and its Analogs
This guide provides an objective comparison of the biological performance of novel compounds synthesized from the 1-methylpyrrolidin-3-amine scaffold and its close structural analogs. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation and selection of promising therapeutic candidates.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data from various studies, comparing the efficacy of novel pyrrolidin-3-amine derivatives in different therapeutic areas against relevant alternatives.
Table 1: Antiseizure and Antinociceptive Activity of Alaninamide Derivatives
This table compares the in vivo antiseizure activity of novel alaninamide derivatives containing a pyrrolidin-3-amine moiety with a standard antiepileptic drug, lacosamide.
| Compound ID | Modification | Antiseizure Activity (MES Test, ED₅₀ mg/kg) | Reference |
| 26 | 4-chlorophenyl derivative | 38.4 | |
| 28 | 4-bromophenyl derivative | 42.1 | |
| 45 | Pyrrolidin-3-amine bioisostere of 21 | > 300 | |
| 48 | Pyrrolidin-3-amine bioisostere of 30 | > 100 | |
| Lacosamide | Reference Drug | 11.2 |
Table 2: Antibacterial Activity of Pyrrolidine Derivatives
This table presents the in vitro antibacterial activity of synthesized 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine analogs against various bacterial strains.
| Compound ID | Target Strain | Zone of Inhibition (mm) | Activity Comparison | Reference |
| 7a-k, m, n, q | E. coli | Data not quantified, shown as active | Most compounds exhibited activity | |
| 7l, 7o, 7p | E. coli | Inactive | - | |
| 7a-q | Bacillus subtilis | Data not quantified, shown as active | All tested compounds were effective | |
| 7a-q | Aspergillus niger | Inactive | No antifungal efficacy observed |
Table 3: N-Acylethanolamine Acid Amidase (NAAA) Inhibitory Activity
This table showcases the structure-activity relationship (SAR) of pyrrolidine amide derivatives as NAAA inhibitors, highlighting the impact of substitutions on inhibitory potency.
| Compound ID | Substitution on Phenyl Ring
Safety Operating Guide
Essential Safety and Operational Guide for Handling 1-Methylpyrrolidin-3-amine dihydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methylpyrrolidin-3-amine dihydrochloride. The following procedures for personal protection, operational steps, and disposal are critical for ensuring laboratory safety.
Disclaimer: This document provides guidance based on available safety data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for 1-Methylpyrrolidin-3-amine dihydrochloride before handling the material.
Hazard Identification and Personal Protective Equipment (PPE)
1-Methylpyrrolidin-3-amine dihydrochloride and its analogs are classified as hazardous materials. Based on data from similar compounds, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses & Face Shield | ANSI Z87.1 approved safety glasses with side shields. A face shield should be worn over glasses.[1] | Protects against splashes and solid particulates causing serious eye irritation or damage.[1][4] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves. Inspect for integrity before each use.[4] | Prevents skin contact which can cause irritation.[1][2] Dispose of contaminated gloves properly.[4] |
| Body Protection | Laboratory Coat | Flame-retardant, long-sleeved lab coat. | Protects skin from accidental contact and contamination of personal clothing.[5] |
| Respiratory Protection | Respirator | NIOSH-approved respirator is required when vapors or aerosols are generated or if handling outside of a fume hood.[1][5] | Prevents inhalation which may cause respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
Safe handling requires a controlled environment and methodical procedures to minimize exposure risk. All operations should be conducted within a certified chemical fume hood.[5][6]
Preparation and Handling:
-
Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials, such as strong oxidizing agents.[2][7]
-
Personal Decontamination: An eyewash station and safety shower must be readily accessible and tested.[7][8]
-
Donning PPE: Put on all required PPE as specified in the table above before entering the handling area.
-
Weighing and Transfer:
-
Post-Handling:
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[7][8][9][10] Remove contact lenses if present and easy to do.[9][10] Seek immediate medical attention.[7][8] |
| Skin Contact | Take off immediately all contaminated clothing.[8][9][10] Wash off with soap and plenty of water.[1][7] If skin irritation occurs, get medical advice/attention.[2][10] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[2][8][10] If feeling unwell, call a POISON CENTER or doctor.[2][10] If not breathing, give artificial respiration.[2][8] |
| Ingestion | Rinse mouth with water.[1][8][9][10] Do NOT induce vomiting.[8][12] Never give anything by mouth to an unconscious person.[1][8] Call a physician or poison control center immediately.[5][8] |
Spill and Disposal Plan
Spill Response:
-
Evacuate all non-essential personnel from the area.[1]
-
Wearing full PPE, sweep up the spilled solid material, avoiding dust generation.[1][4][7][10]
-
Place the collected material into a suitable, labeled, and closed container for disposal.[1][4][9][10]
-
Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of 1-Methylpyrrolidin-3-amine dihydrochloride and any contaminated materials at an approved waste disposal plant.[2][5][8][9][12]
-
Do not allow the product to enter drains or waterways.[1][4][5]
-
Handle uncleaned containers as you would the product itself.
Safe Handling Workflow Diagram
Caption: Workflow for safely handling 1-Methylpyrrolidin-3-amine dihydrochloride.
References
- 1. angenechemical.com [angenechemical.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
